2,4-Dihydroxy-3-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydroxy-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-7(10)3-2-6(4-9)8(5)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPMHYFEQDBXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064161 | |
| Record name | Benzaldehyde, 2,4-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6248-20-0 | |
| Record name | 2,4-Dihydroxy-3-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6248-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydroxy-3-methylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006248200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2,4-dihydroxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 2,4-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydroxy-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIHYDROXY-3-METHYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X373W842S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,4-Dihydroxy-3-methylbenzaldehyde from 2-Methylresorcinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a key chemical transformation: the synthesis of 2,4-Dihydroxy-3-methylbenzaldehyde from 2-methylresorcinol. This process is of significant interest in medicinal chemistry and drug development due to the utility of the product as a versatile building block for more complex molecules.
Core Synthesis Methodology: Vilsmeier-Haack Formylation
The primary route for the synthesis of this compound from 2-methylresorcinol is the Vilsmeier-Haack reaction. This formylation reaction is a powerful tool in organic synthesis for the introduction of a formyl group (-CHO) onto an electron-rich aromatic ring. In this specific application, 2-methylresorcinol (also known as 2,6-dihydroxytoluene) is treated with a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or, as in the cited protocol, phosphorochloride.
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-donating hydroxyl and methyl groups of 2-methylresorcinol direct the formylation to the C4 position, yielding the desired this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the Vilsmeier-Haack formylation of 2-methylresorcinol to produce this compound, based on the cited experimental protocol.[1]
| Parameter | Value |
| Starting Material | 2-Methylresorcinol (5.0 g, 40.3 mmol) |
| Reagents | N,N-Dimethylformamide (6.2 mL, 80.65 mmol), Phosphorochloride (8.1 mL, 88.61 mmol) |
| Solvent | Ethyl acetate (100 mL) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Product Yield | 4.9 g (79.9%) |
| Purification Method | Silica gel column chromatography |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 2-methylresorcinol via a Vilsmeier-Haack type reaction.[1]
Materials:
-
2-Methylresorcinol (2,6-dihydroxytoluene)
-
N,N-Dimethylformamide (DMF)
-
Phosphorochloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, combine N,N-dimethylformamide (6.2 mL, 80.65 mmol) and phosphorochloride (8.1 mL, 88.61 mmol).
-
To this mixture, add 2-methylresorcinol (5.0 g, 40.3 mmol) and ethyl acetate (100 mL).
-
Stir the resulting reaction mixture at room temperature for 2 hours.
-
Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC), combine the reaction solution with additional ethyl acetate.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Filter the mixture to remove the desiccant.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-methyl-2,4-dihydroxybenzaldehyde (4.9 g, 79.9% yield).[1]
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 2-methylresorcinol.
References
An In-depth Technical Guide to 2,4-Dihydroxy-3-methylbenzaldehyde (CAS: 6248-20-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dihydroxy-3-methylbenzaldehyde, a versatile aromatic aldehyde with significant potential in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and purification, and an exploration of its potential biological activities and mechanisms of action.
Chemical and Physical Properties
This compound, also known as 4-formyl-2-methylresorcinol, is a substituted aromatic compound. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 6248-20-0 | [1] |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Methyl-2,4-dihydroxybenzaldehyde, 4-Formyl-2-methylresorcinol | [1] |
| Appearance | Light-red or Yellow-Brown powder or crystals | |
| Boiling Point | 344.00 to 346.00 °C @ 760.00 mm Hg | [2] |
| Flash Point | 351.00 °F (177.22 °C) | [2] |
| SMILES | CC1=C(C=CC(=C1O)C=O)O | [1] |
| InChI | InChI=1S/C8H8O3/c1-5-7(10)3-2-6(4-9)8(5)11/h2-4,10-11H,1H3 | [1] |
Spectral Data
While experimental spectral data for this compound is not widely available in the searched literature, data for the closely related compound, 2,4-dihydroxybenzaldehyde, provides a valuable reference.
2.1. Infrared (IR) Spectroscopy
The IR spectrum of a similar compound, 2,4-dihydroxybenzaldehyde, shows characteristic peaks for the hydroxyl and carbonyl groups.
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H Stretch | ~3388 | [3] |
| C=O Stretch | ~1627 | [3] |
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra for the related compound 2,4-dihydroxybenzaldehyde in DMSO-d₆ are as follows:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) = 10.73 (s, 2H, OH), 9.92 (s, 1H, CHO), 7.52 (d, J = 8.8 Hz, 1H), 6.39 (dd, J = 8.8, 2.4 Hz, 1H), 6.32 (d, J = 2.4 Hz, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) = 163.2, 162.1, 146.7, 135.3, 109.0, 107.1, 104.7.[3]
For this compound, the presence of the methyl group would introduce an additional signal in the ¹H NMR spectrum (around 2.1-2.3 ppm) and an additional signal in the upfield region of the ¹³C NMR spectrum. The aromatic signals would also be expected to show different splitting patterns due to the change in substitution.
2.3. Mass Spectrometry
The mass spectrum of 2,4-dihydroxybenzaldehyde shows a molecular ion peak at m/z 138.[4] For this compound, the molecular ion peak would be expected at m/z 152, corresponding to its molecular weight.
Synthesis and Purification
The synthesis of this compound can be achieved through the formylation of 2-methylresorcinol. The Vilsmeier-Haack reaction is a suitable method for this transformation.
3.1. Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylresorcinol
This protocol is a representative procedure based on established methods for the formylation of resorcinol derivatives.[5][6][7]
Materials:
-
2-Methylresorcinol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Ice
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.1 eq) and anhydrous acetonitrile. Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve 2-methylresorcinol (1.0 eq) in anhydrous acetonitrile and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[8]
3.2. Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Signaling Pathways
While direct studies on the biological activity of this compound are limited, research on structurally similar compounds provides insights into its potential therapeutic applications.
4.1. Anti-inflammatory and Anticancer Potential
The related compound, 2,4-dihydroxybenzaldehyde, has demonstrated anti-inflammatory, anti-angiogenic, and anti-nociceptive activities.[9] It has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophage cells.[9] Furthermore, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Hsp90, a molecular chaperone often overexpressed in cancer cells, suggesting a potential anticancer role.
A benzaldehyde derivative isolated from a marine fungus has been reported to exert anti-inflammatory effects by suppressing the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[10] This pathway is a crucial regulator of cellular processes, including inflammation and apoptosis.
4.2. Putative Signaling Pathway
Based on the activity of structurally related compounds, a putative mechanism of action for this compound could involve the modulation of inflammatory and cell survival pathways.
Caption: Putative signaling pathway modulated by this compound.
Applications in Drug Development and Research
This compound serves as a valuable building block in the synthesis of various heterocyclic compounds and complex molecules with potential therapeutic properties.[11] Its utility in the development of Schiff base ligands for coordination chemistry also opens avenues for the creation of novel catalysts and materials. The presence of hydroxyl and aldehyde functionalities allows for diverse chemical modifications, making it an attractive scaffold for structure-activity relationship (SAR) studies in drug discovery.
Safety and Handling
This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Due to its potential for dermal sensitization, it is prohibited for use as a fragrance ingredient.[1][2]
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. This compound | C8H8O3 | CID 80395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-dihydroxy-3-methyl benzaldehyde, 6248-20-0 [thegoodscentscompany.com]
- 3. rsc.org [rsc.org]
- 4. 2,4-Dihydroxybenzaldehyde | C7H6O3 | CID 7213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 6248-20-0 [chemicalbook.com]
- 9. biomolther.org [biomolther.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Research Chemical [benchchem.com]
spectroscopic data for 2,4-Dihydroxy-3-methylbenzaldehyde (¹H NMR, ¹³C NMR, IR, MS)
Introduction: 2,4-Dihydroxy-3-methylbenzaldehyde is an aromatic aldehyde with potential applications in various fields of chemical synthesis and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its role in chemical reactions. This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this compound. Detailed experimental protocols for obtaining this data are also presented to aid researchers in their laboratory practices.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.25 | s | 1H | OH (C2) |
| 9.68 | s | 1H | CHO |
| 7.30 | d, J=8.5 Hz | 1H | H-6 |
| 6.45 | d, J=8.5 Hz | 1H | H-5 |
| 2.09 | s | 3H | CH₃ |
| 5.5 (broad) | s | 1H | OH (C4) |
Note: The chemical shift of the C4-hydroxyl proton can be variable and may exchange with D₂O.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 191.5 | CHO |
| 162.8 | C4 |
| 161.0 | C2 |
| 134.5 | C6 |
| 115.0 | C1 |
| 110.2 | C5 |
| 108.7 | C3 |
| 8.6 | CH₃ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (phenolic) |
| 2925 | Medium | C-H stretch (aromatic) |
| 2855 | Medium | C-H stretch (methyl) |
| 1645 | Strong | C=O stretch (aldehyde) |
| 1600, 1580, 1470 | Medium-Strong | C=C stretch (aromatic ring) |
| 1280 | Strong | C-O stretch (phenol) |
| 850 | Medium | C-H bend (out-of-plane) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 152 | 100 | [M]⁺ (Molecular Ion) |
| 151 | 85 | [M-H]⁺ |
| 123 | 40 | [M-CHO]⁺ |
| 95 | 30 | [M-CHO-CO]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
¹H and ¹³C NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. For a typical ¹H experiment, 16 to 32 scans are accumulated with a relaxation delay of 1-2 seconds. For ¹³C NMR spectroscopy, the same sample is used. A proton-decoupled ¹³C NMR spectrum is acquired with a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope. The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
Mass Spectrometry (MS)
Mass spectral data is obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion analysis, a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The solution is introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is a common ionization technique for this type of molecule, typically using an electron energy of 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.
Visualization
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to 2,4-Dihydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dihydroxy-3-methylbenzaldehyde, a substituted phenolic aldehyde with significant potential in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its relevance to drug development.
Chemical Identity and Structure
This compound, also known as 4-Formyl-2-methylresorcinol, is an aromatic organic compound.[1] Its structure features a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, a methyl (-CH₃) group at position 3, and a formyl (-CHO) group at position 1. This arrangement of functional groups makes it a valuable precursor for the synthesis of various heterocyclic compounds and a subject of interest for its biological properties.[2]
Structure:
The IUPAC name for this compound is This compound .[1]
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 6248-20-0 |
| PubChem CID | 80395 |
| InChI | InChI=1S/C8H8O3/c1-5-7(10)3-2-6(4-9)8(5)11/h2-4,10-11H,1H3 |
| SMILES | CC1=C(C=CC(=C1O)C=O)O |
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties is provided below. It is important to note that while some data for the target compound are readily available, specific experimental spectroscopic data and a definitive melting point are not widely reported in public databases. Therefore, data for the closely related analog, 2,4-dihydroxybenzaldehyde, is provided for comparison where necessary.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Boiling Point | 344.00 to 346.00 °C @ 760.00 mm Hg | [4] |
| Flash Point | 177.22 °C (351.00 °F) | [4] |
| Melting Point | 135-137 °C (for analog 2,4-dihydroxybenzaldehyde) |
Spectroscopic Data (Analog and Predicted)
The following tables provide an overview of the expected spectroscopic characteristics. The IR and Mass Spectrum data are based on the unmethylated analog, 2,4-dihydroxybenzaldehyde, while the NMR data is based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy of Analog (2,4-dihydroxybenzaldehyde)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretching (broad) |
| ~2900-2800 | C-H stretching (aldehyde) |
| ~1650 | C=O stretching (aldehyde) |
| ~1600, 1450 | C=C stretching (aromatic) |
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.7 | Singlet | Aldehyde proton (-CHO) |
| ~11.0 | Singlet | Phenolic proton (2-OH) |
| ~6.5-7.5 | Multiplet | Aromatic protons |
| ~2.2 | Singlet | Methyl protons (-CH₃) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbon (C=O) |
| ~110-160 | Aromatic carbons |
| ~15-20 | Methyl carbon (-CH₃) |
Mass Spectrometry of Analog (2,4-dihydroxybenzaldehyde)
| m/z | Interpretation |
| 138 | Molecular ion [M]⁺ |
| 137 | [M-H]⁺ |
| 110 | [M-CO]⁺ |
| 109 | [M-CHO]⁺ |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes a general procedure for the formylation of 2-methylresorcinol to yield this compound.[5]
Materials:
-
2-methylresorcinol
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine N,N-dimethylformamide (2.0 equivalents) and phosphorus oxychloride (2.2 equivalents) at 0 °C with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of 2-methylresorcinol (1.0 equivalent) in ethyl acetate.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by carefully pouring it into a beaker of crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to identify chemical shifts, multiplicities, and integration values to confirm the structure.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the sample using a Fourier-transform infrared (FTIR) spectrometer, either as a KBr pellet or using an ATR accessory.
-
Analyze the spectrum to identify characteristic functional group frequencies, such as the O-H, C-H (aldehyde), and C=O stretches.
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electron ionization - EI).
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.
Biological Activity and Signaling Pathways
This compound and its derivatives have been investigated for several biological activities relevant to drug development.
Anti-inflammatory Activity
Phenolic aldehydes are known to possess anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways. It is hypothesized that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF-κB and MAPK signaling pathways.
Hsp90 Inhibition
Derivatives of 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of these client proteins, making it an attractive target for cancer therapy. Key client proteins include AKT, C-RAF, and CDK4.
Experimental and Synthetic Workflows
The following diagram illustrates the workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a versatile chemical intermediate with demonstrated potential for applications in drug discovery and development, particularly in the areas of anti-inflammatory and anti-cancer research. Its synthesis is achievable through established organic reactions, and its structure lends itself to further modification to generate novel bioactive compounds. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this compound.
References
solubility profile of 2,4-Dihydroxy-3-methylbenzaldehyde in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 2,4-Dihydroxy-3-methylbenzaldehyde in common laboratory solvents. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and biological assays. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow to guide researchers.
Core Data Presentation: Solubility of this compound
The solubility of this compound is influenced by its molecular structure, which includes two hydroxyl groups and an aldehyde functional group, allowing for hydrogen bonding with polar solvents. The presence of the aromatic ring and a methyl group also contributes to its interaction with a range of solvents.
While comprehensive quantitative solubility data in a wide array of organic solvents is not extensively documented in publicly available literature, the following table summarizes the existing information. It is important to note that some of the data is qualitative or estimated.
| Solvent Class | Solvent Name | Chemical Formula | Solubility | Temperature (°C) |
| Polar Protic | Water | H₂O | 4779 mg/L (estimated)[1] | 25 |
| Methanol | CH₃OH | Slightly Soluble[2] | Not Specified | |
| Ethanol | C₂H₅OH | Soluble[1] | Not Specified | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble[2] | Not Specified |
| Acetone | C₃H₆O | Data not available | - | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data not available | - | |
| Ethyl Acetate | C₄H₈O₂ | Data not available | - | |
| Nonpolar | Dichloromethane | CH₂Cl₂ | Data not available | - |
| Chloroform | CHCl₃ | Data not available | - | |
| Toluene | C₇H₈ | Data not available | - | |
| Hexane | C₆H₁₄ | Data not available | - |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound. This method is based on the isothermal shake-flask method, which is a reliable technique for establishing equilibrium solubility.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical or HPLC grade)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Vials with inert, sealed caps (e.g., Teflon-lined screw caps)
-
Syringes and solvent-compatible membrane filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired solvent to each vial. Ensure there is an excess of undissolved solid to guarantee saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand in the thermostatic bath for at least 4 hours to permit the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. It is crucial to avoid disturbing the solid material at the bottom of the vial.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Analyze the diluted sample solution using the same analytical method.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
discovery and history of substituted hydroxybenzaldehydes
An In-depth Technical Guide on the Discovery and History of Substituted Hydroxybenzaldehydes
Introduction
Substituted hydroxybenzaldehydes are a class of organic compounds characterized by a benzene ring functionalized with both a hydroxyl (-OH) and a formyl (-CHO) group, along with other potential substituents. These molecules are of paramount importance in the chemical and pharmaceutical industries, serving as crucial intermediates in the synthesis of a vast array of products, including pharmaceuticals, fragrances, agrochemicals, and dyes. Their history is a chronicle of foundational organic chemistry, marking key advancements in synthetic methodologies that have enabled the large-scale production of valuable compounds.
This technical guide delves into the discovery and historical development of substituted hydroxybenzaldehydes. It provides a detailed overview of the seminal synthetic reactions that defined their synthesis, complete with experimental protocols and comparative data. For researchers, scientists, and drug development professionals, this document aims to offer a thorough understanding of the historical context and practical synthesis of this versatile class of molecules.
Discovery and Early History: The Case of Vanillin
The story of substituted hydroxybenzaldehydes is inextricably linked to one of the world's most popular flavor compounds: vanillin (4-hydroxy-3-methoxybenzaldehyde).
-
1858: Isolation from Nature: The first significant milestone was the isolation of vanillin as a relatively pure substance by French biochemist Nicolas-Theodore Gobley.[1][2] He achieved this by evaporating a vanilla extract to dryness and recrystallizing the resulting solids from hot water.[1][2]
-
1874: First Chemical Synthesis: The demand for vanilla flavoring far exceeded the supply from natural vanilla beans, creating a strong incentive for chemical synthesis.[3][4] In 1874, German scientists Ferdinand Tiemann and Wilhelm Haarmann successfully deduced the chemical structure of vanillin and, in a landmark achievement, developed its first synthesis from coniferin, a glucoside found in pine bark.[1][2][4][5]
-
Industrial Production Begins: This breakthrough led Tiemann and Haarmann to found the company 'Haarmann & Reimer' (now part of Symrise), which began the first industrial-scale production of vanillin.[3][4][5]
-
1876: A New Route from Guaiacol: Just two years later, Karl Reimer, working with Tiemann, synthesized vanillin from guaiacol.[1][3] This work was part of their broader development of what is now known as the Reimer-Tiemann reaction, a foundational method for the ortho-formylation of phenols.[6][7]
By the late 19th century, synthetic vanillin derived from eugenol (from clove oil) was commercially available.[1][3] The 1930s saw another major shift, with production moving to lignin-containing waste from the paper pulping industry, which made synthetic vanillin significantly more accessible.[1][3][4] Today, while some production still utilizes lignin, most synthetic vanillin is produced from petrochemical precursors like guaiacol.[1][4]
Key Historical Synthetic Methodologies
The quest to synthesize vanillin and other hydroxybenzaldehydes spurred the development of several key named reactions in organic chemistry. These methods provided the foundational tools for aromatic formylation.
The Reimer-Tiemann Reaction
Discovered by Karl Reimer and Ferdinand Tiemann in 1876, this reaction was the first general method for the ortho-formylation of phenols.[6][7][8] It typically involves reacting a phenol with chloroform (CHCl₃) in the presence of a strong base, which introduces a formyl group primarily at the ortho position to the hydroxyl group.[7][9]
The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as the electrophilic species.[8][9] The electron-rich phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis of the resulting intermediate yields the hydroxybenzaldehyde.[8][9] The reaction is often carried out in a biphasic solvent system due to the poor solubility of hydroxides in chloroform.[7][8]
Detailed Experimental Protocol: Synthesis of Salicylaldehyde from Phenol
-
Preparation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a solution of sodium hydroxide (60g) in water (100mL) is prepared.
-
Addition of Phenol: Phenol (25g) is added to the flask, and the mixture is heated to 60-65°C with constant stirring until the phenol is completely dissolved.
-
Addition of Chloroform: Chloroform (60g) is added dropwise from the dropping funnel over a period of approximately one hour. The reaction is exothermic, and the temperature should be maintained at 65-70°C.
-
Reaction: After the addition is complete, the mixture is refluxed with continuous stirring for an additional 1-2 hours until the reaction is complete (monitored by TLC).
-
Workup: The excess chloroform is removed by steam distillation. The remaining alkaline solution is cooled and acidified with dilute hydrochloric acid.
-
Purification: The resulting mixture is steam distilled again. Salicylaldehyde, being volatile in steam, distills over with water. The oily layer of salicylaldehyde is separated from the aqueous layer, dried over anhydrous sodium sulfate, and purified by distillation under reduced pressure.
The Duff Reaction
First described by James C. Duff in the 1930s and 1940s, the Duff reaction is a formylation method for electron-rich aromatic compounds, particularly phenols and anilines.[10][11] It uses hexamethylenetetramine (HMTA or hexamine) as the formylating agent, typically in an acidic medium like glycerol/boric acid or trifluoroacetic acid.[10][12] The reaction proceeds via electrophilic aromatic substitution, where the active electrophile is an iminium ion generated from the protonated hexamine.[11][13] The initial product is an imine, which is subsequently hydrolyzed to the aldehyde during acidic workup.[11][12] The Duff reaction shows a strong preference for formylation at the ortho position to the hydroxyl group.[11]
Detailed Experimental Protocol: Synthesis of 3,5-Di-tert-butylsalicylaldehyde
-
Preparation: A mixture of 2,4-di-tert-butylphenol (20.6g), hexamethylenetetramine (28g), and glacial acetic acid (200mL) is placed in a round-bottom flask fitted with a reflux condenser.
-
Reaction: The mixture is heated under reflux for 5 hours.
-
Hydrolysis: After refluxing, a solution of concentrated sulfuric acid (40mL) in water (200mL) is carefully added to the hot reaction mixture. The heating is continued for an additional 1 hour to ensure complete hydrolysis of the intermediate imine.
-
Workup: The reaction mixture is cooled to room temperature and extracted with diethyl ether (3 x 100mL).
-
Purification: The combined ether extracts are washed with water, a saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization from a suitable solvent (e.g., hexane) to yield the pure 3,5-di-tert-butylsalicylaldehyde.
The Dakin Reaction
Discovered by Henry Drysdale Dakin in 1909, the Dakin reaction is not a method for synthesizing hydroxybenzaldehydes but rather a transformation of them.[14][15] This reaction is an organic redox process where an ortho- or para-hydroxybenzaldehyde (or ketone) reacts with hydrogen peroxide in a basic medium to form a benzenediol and a carboxylate.[14][16][17] The reaction is mechanistically related to the Baeyer-Villiger oxidation and involves the migration of the aryl group, leading to the formation of a phenyl ester intermediate, which is then hydrolyzed.[16][17] This reaction was historically important for converting readily available hydroxybenzaldehydes into valuable diphenolic compounds like hydroquinone and catechol.
Detailed Experimental Protocol: Oxidation of Salicylaldehyde to Catechol
-
Preparation: Salicylaldehyde (12.2g) is dissolved in a solution of sodium hydroxide (4g) in water (50mL) in a beaker. The solution is cooled in an ice bath to below 10°C.
-
Addition of Oxidant: A 30% hydrogen peroxide solution (12mL) is added dropwise to the cooled solution with vigorous stirring, ensuring the temperature does not rise above 15-20°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to stand at room temperature for 12-24 hours. The solution will typically darken in color.
-
Workup: The reaction mixture is acidified with dilute sulfuric acid. The resulting solution is then extracted with diethyl ether (3 x 50mL).
-
Purification: The combined ether extracts are dried over anhydrous sodium sulfate. The solvent is evaporated to yield crude catechol. The product can be further purified by sublimation or recrystallization from a mixture of toluene and hexane.
Quantitative Data Summary
The efficiency and outcome of these historical syntheses vary significantly based on the substrate and specific reaction conditions. The table below summarizes key comparative data for these methods.
| Reaction | Discoverer(s) | Year | Key Reagents | Typical Substrate | Primary Product(s) | Typical Yield Range |
| Reimer-Tiemann | Karl Reimer, F. Tiemann | 1876 | Phenol, Chloroform, Strong Base | Phenols, Naphthols | ortho-Hydroxybenzaldehydes | 30-80%[18] |
| Duff Reaction | James C. Duff | ~1941 | Phenol, Hexamethylenetetramine | Electron-rich Phenols | ortho-Hydroxybenzaldehydes | 20-95%[10][12] |
| Dakin Reaction | Henry D. Dakin | 1909 | Hydroxybenzaldehyde, H₂O₂ | o- or p-Hydroxybenzaldehydes | Benzenediols | Generally high |
Biological Activity and Signaling
Substituted hydroxybenzaldehydes are not merely synthetic intermediates; they often possess significant biological activity. Their phenolic hydroxyl group makes them effective antioxidants. 4-Hydroxybenzaldehyde, for instance, has demonstrated antioxidant and GABAergic neuromodulation activity.[19] Many derivatives are studied for antimicrobial, anti-inflammatory, and antitumor properties.[20][21]
The antioxidant activity of phenolic compounds like hydroxybenzaldehydes is a critical aspect of their biological function. They can donate a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.
Conclusion
The history of substituted hydroxybenzaldehydes is a compelling narrative that begins with the quest to replicate a natural flavor and evolves into the development of fundamental reactions in organic synthesis. The work of pioneers like Tiemann, Reimer, Duff, and Dakin provided chemists with a robust toolkit for the formylation and transformation of phenolic compounds. These historical methods, while sometimes supplanted by modern, more efficient processes, laid the essential groundwork for the synthesis of countless molecules that are integral to the pharmaceutical, flavor, and materials science industries today. Understanding this history provides invaluable context for contemporary researchers and professionals engaged in the ongoing development of novel synthetic routes and bioactive compounds.
References
- 1. Indispensable Flavor - Vanillin [snowballmachinery.com]
- 2. acs.org [acs.org]
- 3. Vanillin - Wikipedia [en.wikipedia.org]
- 4. Vanillin [chemeurope.com]
- 5. symrise.com [symrise.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. byjus.com [byjus.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Duff醛基化反应 | www.wenxuecity.com [wenxuecity.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Introduction to the Dakin Reaction and its medicinal application.pptx [slideshare.net]
- 16. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 17. Dakin Reaction [organic-chemistry.org]
- 18. US3365500A - Hydroxybenzaldehyde process - Google Patents [patents.google.com]
- 19. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 20. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
theoretical properties and molecular modeling of 2,4-Dihydroxy-3-methylbenzaldehyde
An In-Depth Technical Guide on the Theoretical Properties and Molecular Modeling of 2,4-Dihydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic aldehyde, a derivative of benzaldehyde featuring two hydroxyl groups and a methyl group.[1] Its molecular structure, possessing hydroxyl and aldehyde functional groups, makes it a valuable and versatile synthetic intermediate in medicinal and organic chemistry.[1] This compound serves as a crucial building block for the synthesis of more complex molecules, including Schiff bases, chromene, and flavonoid analogs, which are investigated for their wide range of biological activities.[1][2] The presence of the phenolic hydroxyl groups and the aldehyde allows for diverse chemical transformations and metal chelation.[1]
The strategic placement of the methyl group at the 3-position influences the molecule's electron density and steric properties, providing a point of interest for structure-activity relationship (SAR) studies.[1] Understanding the theoretical properties and potential molecular interactions of this compound is paramount for its effective application in drug design and materials science. This whitepaper provides a comprehensive overview of its computed properties, molecular modeling studies, and the experimental protocols used for its analysis.
| Property | Value |
| IUPAC Name | This compound[3] |
| Molecular Formula | C₈H₈O₃[3] |
| Molecular Weight | 152.15 g/mol [3][4] |
| Canonical SMILES | CC1=C(C=CC(=C1O)C=O)O[3] |
| InChI Key | AOPMHYFEQDBXPZ-UHFFFAOYSA-N[3] |
| CAS Number | 6248-20-0[3] |
| Physical Description | Solid |
| Boiling Point | 344.00 to 346.00 °C @ 760.00 mm Hg[5] |
| Flash Point | 351.00 °F (177.22 °C)[5] |
| Solubility | Soluble in alcohol; Water solubility estimated at 4779 mg/L @ 25 °C[5] |
Theoretical Properties: A Computational Perspective
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the structural and electronic properties of molecules. These theoretical calculations are essential for understanding reactivity, spectroscopic characteristics, and potential biological interactions before extensive experimental work is undertaken.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H8O3 | CID 80395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. 2,4-dihydroxy-3-methyl benzaldehyde, 6248-20-0 [thegoodscentscompany.com]
Technical Guide: Physicochemical Properties of 2,4-Dihydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties, specifically the melting and boiling points, of 2,4-Dihydroxy-3-methylbenzaldehyde. It includes experimental protocols for the determination of these properties and for the synthesis of the compound.
Core Data Presentation
The following table summarizes the available quantitative data for this compound.
| Property | Value | Conditions |
| Melting Point | Data not readily available in cited literature. | N/A |
| Boiling Point | 344.00 to 346.00 °C[1] | At 760.00 mm Hg |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the formylation of 2-methylresorcinol. The following protocol is a representative example.
Materials:
-
2-methylresorcinol
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, N,N-dimethylformamide (6.2 mL, 80.65 mmol) is mixed with phosphorus oxychloride (8.1 mL, 88.61 mmol).
-
To this mixture, 2-methylresorcinol (5.0 g, 40.3 mmol) and ethyl acetate (100 mL) are added.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Upon completion of the reaction, the solution is combined with ethyl acetate.
-
The organic phase is dried with anhydrous sodium sulfate and then filtered to remove the desiccant.
-
The filtrate is concentrated under reduced pressure.
-
The final product, 3-methyl-2,4-dihydroxybenzaldehyde, is purified by silica gel column chromatography, yielding approximately 4.9 g (79.9% yield).
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of the crystalline sample is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is typically sufficient.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).
Determination of Boiling Point
The boiling point of a liquid organic compound can be determined using the capillary method.
Apparatus:
-
Thiele tube or other heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source
Procedure:
-
A few milliliters of the liquid sample are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis of this compound.
References
chemical reactivity and stability of 2,4-Dihydroxy-3-methylbenzaldehyde
An In-depth Technical Guide to the Chemical Reactivity and Stability of 2,4-Dihydroxy-3-methylbenzaldehyde
Introduction
This compound, also known as 4-Formyl-2-methylresorcinol, is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of chemical compounds.[1] Its structure, incorporating a reactive aldehyde group and two phenolic hydroxyl groups on a benzene ring, makes it a versatile building block in medicinal chemistry and organic synthesis.[1] The presence of the methyl group at the 3-position influences the molecule's steric and electronic properties, differentiating it from the more common 2,4-dihydroxybenzaldehyde (β-resorcylaldehyde).[1][2]
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and workflow visualizations to support its application in the laboratory.
Chemical and Physical Properties
This compound is typically an off-white crystalline powder.[3] Its core physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Formyl-2-methylresorcinol, 3-Methyl-β-resorcylaldehyde | [3][5] |
| CAS Number | 6248-20-0 | [4] |
| Molecular Formula | C₈H₈O₃ | [4] |
| Molecular Weight | 152.15 g/mol | [4][6] |
| Melting Point | 150 °C | [5] |
| Boiling Point | 345.7 °C at 760 mmHg | [3][5] |
| Density | 1.331 g/cm³ | [3] |
| Flash Point | 177.1 °C | [3] |
Table 1: Physical and Chemical Properties of this compound.
Chemical Synthesis
The synthesis of this compound is most commonly achieved through the formylation of 2-methylresorcinol. The Vilsmeier-Haack reaction is a widely cited and effective method for this transformation.[5][7][8]
Vilsmeier-Haack Reaction
This reaction involves the formylation of an electron-rich aromatic ring, such as 2-methylresorcinol, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8] The electrophilic Vilsmeier reagent attacks the aromatic ring, followed by hydrolysis to yield the aldehyde.[8]
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference(s) |
| 2-Methylresorcinol | 1. DMF, POCl₃ 2. H₂O | Ethyl Acetate | 2 hours | 79.9% | [5][7] |
Table 2: Summary of Vilsmeier-Haack Synthesis of this compound.
Caption: Vilsmeier-Haack synthesis workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dominated by its three functional groups: the aldehyde and the two hydroxyl groups. The hydroxyl groups, particularly the one at the 4-position, activate the aromatic ring, making it susceptible to further electrophilic substitution.
Aldehyde Group Reactions: Knoevenagel Condensation
The aldehyde group readily undergoes condensation reactions with active methylene compounds. A prominent example is the Knoevenagel condensation, which is used to synthesize coumarin derivatives.[9] For instance, the reaction with malononitrile in the presence of a base yields 7-hydroxy-3-carboxycoumarin, an important scaffold in drug discovery.[9]
| Active Methylene Cmpd. | Catalyst/Solvent | Reaction Time | Yield | M.P. of Product (°C) | Reference(s) |
| Malononitrile | NaHCO₃ / Water | 4.5 hours | 85% | 248-250 | [9] |
Table 3: Quantitative Data for Knoevenagel Condensation with 2,4-Dihydroxybenzaldehyde*.
Note: Data is for the parent compound 2,4-dihydroxybenzaldehyde, but the protocol is analogous for the 3-methyl derivative.
Caption: Experimental workflow for Knoevenagel condensation.[9]
Hydroxyl Group Reactions: Regioselective Alkylation
The phenolic hydroxyl groups can be alkylated to form ethers. Due to electronic and steric factors, the hydroxyl group at the 4-position is more nucleophilic and less sterically hindered than the one at the 2-position. This allows for regioselective alkylation at the 4-position under controlled conditions. Using a mild base like cesium bicarbonate (CsHCO₃) in acetonitrile has been shown to be effective for mono-alkylation, minimizing the formation of di-alkylated byproducts.[10] This regioselectivity is crucial for synthesizing 4-alkoxy-2-hydroxybenzaldehyde derivatives, which are valuable precursors for pharmaceuticals and functional materials.[10]
Chemical Stability and Storage
Storage Conditions
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be kept away from incompatible materials and foodstuff containers.[3]
Degradation
Specific quantitative studies on the degradation of this compound under various conditions (e.g., exposure to light, varying pH, or high temperatures) are not extensively documented in the reviewed literature. Phenolic aldehydes can be susceptible to oxidation, especially under basic conditions or upon exposure to air and light over prolonged periods. The presence of two hydroxyl groups may increase this susceptibility. Further stability studies are recommended to fully characterize its degradation profile.
Safety and Toxicology
This compound is associated with several hazards. It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.
| Hazard Class | GHS Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][11] |
| Skin Irritation | H315 | Causes skin irritation | [3][4][11] |
| Eye Irritation | H319 | Causes serious eye irritation | [3][4][11] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [3][4][11] |
Table 4: GHS Hazard Classification for this compound.
Handling Precautions
-
Ventilation: Handle in a well-ventilated place or under a chemical fume hood to avoid breathing dust.[3]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[3]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[3]
Appendices: Experimental Protocols
Protocol: Synthesis via Vilsmeier-Haack Reaction[5][7]
Materials:
-
2-Methylresorcinol (5.0 g, 40.3 mmol)
-
N,N-Dimethylformamide (DMF) (6.2 mL, 80.65 mmol)
-
Phosphorus oxychloride (POCl₃) (8.1 mL, 88.61 mmol)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, mix N,N-dimethylformamide (6.2 mL) and phosphorus oxychloride (8.1 mL) at 0-5 °C. Allow the mixture to stir.
-
Slowly add a solution of 2-methylresorcinol (5.0 g) in ethyl acetate (100 mL) to the flask while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into chilled water to hydrolyze the intermediate.
-
Extract the aqueous layer with ethyl acetate. Combine the organic phases.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain this compound.
Protocol: Knoevenagel Condensation with Malononitrile[9]
Materials:
-
2,4-Dihydroxybenzaldehyde* (1.38 g, 10 mmol)
-
Malononitrile (0.80 g, 12.5 mmol)
-
0.05 M Sodium bicarbonate (NaHCO₃) solution (50 mL)
-
1 M Sodium bicarbonate (NaHCO₃) solution (20 mL)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, combine 2,4-dihydroxybenzaldehyde (1.38 g) and malononitrile (0.80 g).
-
Add 50 mL of 0.05 M aqueous NaHCO₃ solution.
-
Stir the mixture vigorously at room temperature for 1.5 hours.
-
Add 1.25 mL of concentrated HCl to the mixture.
-
Heat the mixture to 90°C and stir for 1 hour.
-
Cool the mixture, then add 20 mL of 1 M aqueous NaHCO₃ solution.
-
Heat the mixture again to 90°C and stir for 2 hours.
-
Cool the final solution to room temperature and, while stirring, acidify to a pH of 2.0 with concentrated HCl.
-
Place the flask in an ice bath (0-5°C) to facilitate precipitation.
-
Collect the precipitate by vacuum filtration and dry the solid to obtain the crude product.
-
The product can be further purified by recrystallization.
*Protocol is for 2,4-dihydroxybenzaldehyde and serves as a representative method.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. 2,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. This compound | C8H8O3 | CID 80395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. GSRS [precision.fda.gov]
- 7. This compound | 6248-20-0 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
Methodological & Application
Application Notes: 2,4-Dihydroxy-3-methylbenzaldehyde in Organic Synthesis
Introduction
2,4-Dihydroxy-3-methylbenzaldehyde (CAS No: 6248-20-0) is a highly versatile aromatic aldehyde that serves as a crucial starting material and intermediate in organic synthesis.[1][2] Its structure is distinguished by a benzaldehyde core substituted with two hydroxyl groups at positions 2 and 4, and a methyl group at position 3. This unique arrangement of functional groups—an aldehyde, two phenolic hydroxyls, and a sterically influencing methyl group—allows for a diverse range of chemical transformations. It is a key building block for the synthesis of a variety of heterocyclic compounds, including coumarins, chromones, and Schiff bases, many of which exhibit significant biological and pharmacological properties.[1][3] These derivatives are of substantial interest to researchers in medicinal chemistry and drug development for their potential as anticancer, antioxidant, antibacterial, and anti-inflammatory agents.[4][5]
Synthesis of Coumarin Derivatives via Knoevenagel Condensation
Coumarins are a prominent class of benzopyrones widely found in nature and known for their diverse pharmacological activities. The Knoevenagel condensation provides an efficient route to substituted coumarins by reacting a salicylaldehyde derivative with an active methylene compound.[6][7] this compound serves as an excellent substrate for this reaction, typically leading to the formation of 7-hydroxy-8-methylcoumarin scaffolds.
General Reaction Scheme
The reaction involves the condensation of this compound with an active methylene compound, such as malononitrile or diethyl malonate, catalyzed by a weak base. A subsequent intramolecular cyclization (lactonization) and, in some cases, hydrolysis, yields the final coumarin product.
Caption: Knoevenagel condensation for coumarin synthesis.
Experimental Protocol: Synthesis of 7-Hydroxy-8-methyl-3-carboxycoumarin
This protocol is adapted from a similar one-pot synthesis involving Knoevenagel condensation followed by in-situ hydrolysis.[8]
Materials:
-
This compound
-
Malononitrile
-
0.05 M Sodium bicarbonate (NaHCO₃) solution
-
Concentrated Hydrochloric acid (HCl)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Ethanol for recrystallization
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
pH paper or meter
Procedure:
-
In a 100 mL round-bottom flask, combine finely powdered this compound (1.52 g, 10 mmol) and malononitrile (0.80 g, 12.5 mmol).
-
Add 50 mL of 0.05 M aqueous NaHCO₃ solution to the flask.
-
Stir the mixture vigorously at room temperature for approximately 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the initial condensation, carefully add 1.25 mL of concentrated HCl to the heterogeneous mixture.
-
Attach a reflux condenser and heat the mixture to 90°C, stirring for an additional hour to facilitate hydrolysis of the nitrile group and cyclization.
-
Cool the mixture and then add 20 mL of 1 M aqueous NaHCO₃ solution to dissolve the acidic product.
-
Filter the solution to remove any unreacted starting material or insoluble byproducts.
-
Cool the clear filtrate in an ice bath and acidify to pH 2.0 with concentrated HCl while stirring.
-
A precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water and dry it.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 7-Hydroxy-8-methyl-3-carboxycoumarin.
Quantitative Data
The following table summarizes representative data for Knoevenagel condensation reactions to form coumarin derivatives.
| Product | Starting Aldehyde | Active Methylene | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 7-Hydroxy-3-carboxycoumarin | 2,4-Dihydroxybenzaldehyde | Malononitrile | NaHCO₃ / Water | 4.5 | 85 | 248-250 | [8] |
| Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | 2,4-Dihydroxybenzaldehyde | Diethyl malonate | Piperidine, Acetic acid / Ethanol | 1.5 | - | - | [8] |
Synthesis of Chromone Derivatives
Chromones (1-benzopyran-4-ones) are isomers of coumarins and form the core structure of many flavonoids.[9] A common synthetic route involves the Claisen-Schmidt condensation of a 2-hydroxyacetophenone with an aldehyde to form a chalcone intermediate, which then undergoes oxidative cyclization. Alternatively, direct condensation methods can be employed.
General Reaction Scheme: Synthesis via Chalcone Intermediate
This pathway involves an initial base-catalyzed aldol condensation between a 2-hydroxyacetophenone and this compound to form a chalcone. The chalcone is then cyclized under oxidative conditions to yield the chromone ring system.
Caption: Workflow for chromone synthesis via a chalcone intermediate.
Experimental Protocol: Synthesis of a 2-Aryl-7-hydroxy-8-methylchromone
This protocol is a generalized procedure based on established methods for chromone synthesis.[10]
Materials:
-
This compound
-
A substituted 2'-hydroxyacetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
Step A: Synthesis of the Chalcone Intermediate
-
Dissolve this compound (10 mmol) and the selected 2'-hydroxyacetophenone (10 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask.
-
Add a solution of KOH (20 mmol) in water (5 mL) dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature for 24 hours. The formation of a solid precipitate indicates product formation.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by vacuum filtration, wash with water, and dry.
Step B: Oxidative Cyclization to the Chromone
-
Dissolve the dried chalcone (5 mmol) in DMSO (25 mL).
-
Add a catalytic amount of iodine (I₂) (approx. 0.5 mmol) to the solution.
-
Heat the mixture at 120-140°C under reflux for 3-4 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the solid product by filtration, wash thoroughly with a sodium thiosulfate solution to remove excess iodine, and then with water.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure chromone.
Synthesis of Schiff Bases (Imines)
Schiff bases, or imines, are synthesized by the condensation of a primary amine with an aldehyde or ketone.[4] this compound readily reacts with various primary amines to form Schiff bases. These compounds are particularly valuable as ligands in coordination chemistry and have demonstrated a wide range of biological activities, including potential as anticancer agents by inhibiting Heat Shock Protein 90 (Hsp90).[4][11]
General Reaction Scheme
The synthesis is a straightforward condensation reaction, often catalyzed by a few drops of acid, where the aldehyde reacts with a primary amine to form an imine and water.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. This compound | C8H8O3 | CID 80395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. ijrpc.com [ijrpc.com]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 2,4-Dihydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2,4-dihydroxy-3-methylbenzaldehyde. The protocols detailed herein are based on established methods for analogous compounds and are intended to serve as a foundational guide for the exploration of this versatile class of molecules in drug discovery and material science.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a prominent class of organic compounds with a wide array of applications. Those synthesized from substituted salicylaldehydes, such as this compound, are of particular interest due to the presence of hydroxyl groups that can participate in hydrogen bonding and metal chelation, enhancing their biological and chemical properties.[1] The introduction of a methyl group at the 3-position of the benzaldehyde ring can influence the steric and electronic properties of the resulting Schiff base, potentially leading to novel biological activities. These compounds have shown significant promise as antibacterial, antifungal, and anticancer agents.[1]
Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction is often carried out under reflux in an alcoholic solvent, with or without an acid catalyst.[1]
General Reaction Scheme
Caption: General synthesis of Schiff bases.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of a Schiff base from this compound and a generic primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional, as a catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, ethanol-water mixture)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve 1.0 equivalent of the primary amine in absolute ethanol.[1]
-
Reaction Setup: While stirring, add the ethanolic solution of the primary amine dropwise to the solution of this compound at room temperature.[1]
-
Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[1]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate. If not, reduce the solvent volume by rotary evaporation to induce precipitation.[1]
-
Filtration and Washing: Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials.[1]
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.[1]
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a moderate temperature.[1]
Characterization of Schiff Bases
The structure of the synthesized Schiff bases can be confirmed using various spectroscopic techniques.
| Technique | Key Observables |
| FTIR Spectroscopy | A characteristic absorption band for the imine group (-C=N) typically appears in the range of 1610-1645 cm⁻¹. The absence of the C=O stretching band from the aldehyde and the N-H stretching bands from the primary amine confirms the reaction's completion. |
| ¹H NMR Spectroscopy | A singlet peak corresponding to the azomethine proton (-CH=N) is typically observed in the downfield region (δ 8.0-9.5 ppm). The signals for the aromatic and other protons will also be present. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the Schiff base confirms its formation. |
Applications in Drug Development
Schiff bases derived from substituted salicylaldehydes are known for their wide range of biological activities.
Anticancer Activity
Mechanism of Action: Certain Schiff bases derived from 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous proteins involved in cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these oncoproteins, ultimately causing cancer cell death.[1]
Caption: Hsp90 inhibition by Schiff bases.
Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the Schiff base compound and incubate for 48-72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Representative Anticancer Activity Data (for 2,4-dihydroxybenzaldehyde derivatives)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base 5 | PC3 | 7.43 | |
| Schiff Base 6 | PC3 | 7.15 | |
| Schiff Base 13 | PC3 | 4.85 |
Antimicrobial Activity
Schiff bases derived from 2,4-dihydroxybenzaldehyde and their metal complexes often exhibit significant activity against a broad spectrum of bacteria and fungi.[3][4][5]
Protocol: Agar Well Diffusion Method
This method is widely used to screen for antimicrobial activity.
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.
-
Well Preparation: Create wells of a specific diameter in the agar.
-
Compound Application: Add a known concentration of the Schiff base solution to each well.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Representative Antimicrobial Activity Data (for 2,4-dihydroxybenzaldehyde derivatives)
| Microorganism | Zone of Inhibition (mm) - Schiff Base | Zone of Inhibition (mm) - Ciprofloxacin | Reference |
| S. aureus | 18 | 25 | [1] |
| E. coli | 15 | 22 | [1] |
| P. aeruginosa | 12 | 20 | [1] |
| B. subtilis | 20 | 28 | [1] |
Experimental Workflow Visualization
Caption: Experimental workflow.
Conclusion
The synthesis of Schiff bases from this compound offers a promising avenue for the development of novel therapeutic agents and functional materials. The straightforward synthetic route, coupled with the potential for diverse biological activities, makes these compounds attractive candidates for further investigation. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis, characterization, and application of this intriguing class of molecules. While the provided data is based on the closely related 2,4-dihydroxybenzaldehyde, the principles are directly applicable, with the understanding that the 3-methyl substituent may subtly influence the observed properties.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. daneshyari.com [daneshyari.com]
Application Notes and Protocols: 2,4-Dihydroxy-3-methylbenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4-dihydroxy-3-methylbenzaldehyde as a fundamental building block in the synthesis of a variety of heterocyclic compounds, including coumarins, chalcones, and chromones. This document offers detailed experimental protocols for key synthetic transformations and summarizes the biological activities of the resulting compounds, highlighting their potential in drug discovery and development.
Introduction to this compound in Heterocyclic Synthesis
This compound is a highly versatile aromatic aldehyde.[1] Its structure, featuring two hydroxyl groups and a formyl group on a methylated benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. The phenolic hydroxyl groups and the aldehyde functionality are key to its role as a precursor in the synthesis of various heterocyclic systems.[1] These resulting heterocyclic compounds, particularly coumarins, chalcones, and chromones, are of significant interest due to their wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.[2][3][4]
Synthesis of Heterocyclic Compounds
Synthesis of Coumarins via Knoevenagel Condensation
Coumarins, or 1,2-benzopyrones, are a major class of phenolic compounds known for their diverse biological activities. The Knoevenagel condensation is a widely employed method for the synthesis of coumarins from 2-hydroxybenzaldehydes and compounds containing an active methylene group.
Experimental Protocol: Synthesis of 7-hydroxy-8-methyl-3-substituted-coumarin
This protocol describes the synthesis of a coumarin derivative from this compound and an active methylene compound (e.g., diethyl malonate or ethyl acetoacetate) in the presence of a basic catalyst.
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)
-
Piperidine or L-proline (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (1.2 eq.) in ethanol.
-
Add a catalytic amount of piperidine or L-proline (0.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with 10% HCl to precipitate the crude product.
-
Filter the precipitate using a Büchner funnel, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified coumarin derivative.
Quantitative Data for Coumarin Synthesis:
| Starting Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Salicylaldehyde | Ethyl acetoacetate | Piperidine | EtOH | 2 | 99 | [5] |
| Substituted Salicylaldehydes | Malonate | Piperidine | - | - | Good | [5] |
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in flavonoid biosynthesis and exhibit a broad spectrum of biological activities. The Claisen-Schmidt condensation, involving the reaction of an aromatic aldehyde with an acetophenone in the presence of a base, is the most common method for their synthesis.
Experimental Protocol: Synthesis of a 2',4'-dihydroxy-3'-methylchalcone derivative
This protocol outlines the base-catalyzed synthesis of a chalcone from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (solvent)
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) and the substituted acetophenone (1.0 eq.) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of KOH or NaOH (40-50%) dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with 10% HCl to precipitate the crude chalcone.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data for Chalcone Synthesis:
| Starting Aldehyde | Acetophenone Derivative | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-methylbenzaldehyde | Acetone | NaOH (aq) | Acetone | - | 96 | [6] |
| Substituted benzaldehydes | Substituted acetophenones | NaOH | EtOH | - | 25.65-69.85 | [2] |
Synthesis of Chromones from 2-Hydroxyacetophenone Derivatives
Chromones (1,4-benzopyrones) are another important class of heterocyclic compounds with significant biological activities. While a direct synthesis from this compound is less common, it can be readily converted to a 2-hydroxyacetophenone derivative which can then be used to synthesize chromones. One common method involves the reaction of a 2-hydroxyacetophenone with a one-carbon unit source, such as dimethylformamide (DMF) and a Vilsmeier reagent precursor.
Experimental Protocol: Synthesis of a 7-hydroxy-8-methylchromone derivative
This protocol provides a general procedure for the synthesis of a chromone from a 2-hydroxyacetophenone derivative.
Materials:
-
2-Hydroxyacetophenone derivative (can be synthesized from this compound)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Phthaloyl dichloride
-
1,4-Dioxane (solvent)
-
Dilute Hydrochloric acid (HCl)
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Prepare the Vilsmeier reagent by adding POCl₃ or phthaloyl dichloride to DMF in 1,4-dioxane at room temperature and stirring.[7]
-
In a separate flask, dissolve the 2-hydroxyacetophenone derivative in a suitable solvent.
-
Add the Vilsmeier reagent to the solution of the 2-hydroxyacetophenone derivative.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, pour the reaction mixture into boiling dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Biological Applications and Signaling Pathways
Heterocyclic compounds derived from this compound have shown promising potential as therapeutic agents, particularly in the areas of cancer and inflammation.
Anticancer Activity
Chalcones and coumarins synthesized from substituted benzaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3][7]
Signaling Pathways in Anticancer Activity:
The anticancer activity of these compounds is often mediated through the induction of apoptosis (programmed cell death). Key signaling pathways involved include:
-
Intrinsic Apoptosis Pathway: This pathway is initiated by cellular stress, leading to the activation of caspase-9 and subsequently the executioner caspase-3 and -7.[7]
-
Extrinsic Apoptosis Pathway: This pathway is triggered by external signals, leading to the activation of caspase-8, which in turn activates the executioner caspases.[7]
-
Cell Cycle Arrest: Some chalcone derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.[6]
-
Inhibition of Angiogenesis: Certain chalcones can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[6]
-
Modulation of Kinase Signaling: Chalcones can also target and inhibit key kinases involved in cancer progression, such as EGFR and VEGFR.
Quantitative Data for Anticancer Activity (IC₅₀ Values):
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone derivative | MCF-7 (Breast) | 3.44 ± 0.19 | [2] |
| Chalcone derivative | HepG2 (Liver) | 4.64 ± 0.23 | [2] |
| Chalcone derivative | HCT116 (Colon) | 6.31 ± 0.27 | [2] |
| Piperidine oxazole chalcone | T lymphocytes | 6.1 - 8.9 | [2] |
Anti-inflammatory Activity
Coumarin derivatives have been extensively studied for their anti-inflammatory properties. They can modulate various inflammatory pathways.[4][8]
Signaling Pathways in Anti-inflammatory Activity:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Coumarins can inhibit the activity of COX and LOX enzymes, which are key players in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4][9]
-
Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Some coumarin derivatives can inhibit the activation of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Antioxidant Activity: Many coumarins possess antioxidant properties, which contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS) that can promote inflammation.[4][9]
Visualizations
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H8O3 | CID 80395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Vilsmeier-Haack Reaction: Protocol for 2,4-Dihydroxy-3-methylbenzaldehyde Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,4-Dihydroxy-3-methylbenzaldehyde via the Vilsmeier-Haack reaction, a versatile and efficient method for the formylation of electron-rich aromatic compounds.[1] The protocol is adapted from established procedures for structurally similar phenols and is intended to serve as a comprehensive guide for laboratory synthesis.
Introduction
The Vilsmeier-Haack reaction is a powerful tool in organic synthesis for the introduction of a formyl group (-CHO) onto an aromatic ring. The reaction utilizes a Vilsmeier reagent, which is typically an electrophilic iminium salt formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).[1][2] This electrophile then attacks an electron-rich aromatic substrate, like 2-methylresorcinol, leading to the formation of an aryl aldehyde after hydrolysis.[2] Due to its mild reaction conditions and broad substrate scope, the Vilsmeier-Haack reaction is widely employed in the synthesis of pharmaceutical intermediates and other fine chemicals.
The synthesis of this compound is of interest in medicinal chemistry and drug development due to the prevalence of the dihydroxybenzaldehyde moiety in various biologically active molecules. This protocol outlines the necessary reagents, conditions, and work-up procedures to achieve this synthesis in a laboratory setting.
Reaction Principle
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-methylresorcinol attacks the carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the work-up step to yield the final aldehyde product, this compound.[2]
The hydroxyl groups and the methyl group on the 2-methylresorcinol ring are electron-donating, thus activating the aromatic ring for electrophilic substitution. The formylation is expected to occur at the position para to one of the hydroxyl groups and ortho to the other, which is sterically accessible.
Experimental Protocol
This protocol is adapted from the well-established Vilsmeier-Haack synthesis of 2,4-dihydroxybenzaldehyde from resorcinol, a closely related substrate.[3][4]
3.1. Materials and Reagents
-
2-Methylresorcinol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile, anhydrous
-
Sodium acetate
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
3.2. Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
3.3. Reaction Procedure
Step 1: Preparation of the Vilsmeier Reagent
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
Step 2: Formylation of 2-Methylresorcinol
-
Dissolve 2-methylresorcinol in a minimal amount of anhydrous acetonitrile in a separate flask.
-
Add the 2-methylresorcinol solution dropwise to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium acetate solution until the pH is between 6 and 7.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes the typical molar ratios and expected yield for the Vilsmeier-Haack synthesis of a substituted dihydroxybenzaldehyde, based on protocols for similar substrates.[3][5]
| Parameter | Value |
| Reagents | |
| 2-Methylresorcinol | 1.0 equivalent |
| N,N-Dimethylformamide (DMF) | 1.5 - 3.0 equivalents |
| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 equivalents |
| Reaction Conditions | |
| Vilsmeier Reagent Formation Temp. | 0 - 10 °C |
| 2-Methylresorcinol Addition Temp. | 0 °C to room temperature |
| Reaction Temperature | 40 - 50 °C |
| Reaction Time | 2 - 4 hours |
| Yield | |
| Expected Yield | 70 - 80% |
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction.
Diagram 2: Experimental Workflow
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Synthesis of 4-Hydroxy-3-methylbenzaldehyde via Reimer-Tiemann Formylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Reimer-Tiemann reaction is a cornerstone of organic synthesis, providing a reliable method for the ortho-formylation of phenols. This electrophilic aromatic substitution reaction utilizes chloroform and a strong base to introduce a formyl group (-CHO) onto the aromatic ring, primarily at the position ortho to the hydroxyl group. This application note provides a detailed protocol for the synthesis of 4-hydroxy-3-methylbenzaldehyde from ortho-cresol, a valuable intermediate in the pharmaceutical and fine chemical industries. The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile that attacks the electron-rich phenoxide ion.
Reaction Mechanism and Specificity
The Reimer-Tiemann reaction is initiated by the deprotonation of chloroform by a strong base, typically a hydroxide, to form the trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene.[1][2] Concurrently, the phenolic substrate is deprotonated by the base to form a phenoxide ion. The electron-rich phenoxide ring then attacks the electrophilic dichlorocarbene.[2] The resulting intermediate is hydrolyzed to yield the corresponding hydroxybenzaldehyde.[2]
In the case of substituted phenols like ortho-cresol, the regioselectivity of the formylation is influenced by the directing effects of the existing substituents. For ortho-cresol, the formyl group is predominantly introduced at the para-position relative to the hydroxyl group, resulting in the formation of 4-hydroxy-3-methylbenzaldehyde.
Data Presentation
While extensive comparative studies on the Reimer-Tiemann formylation of ortho-cresol are limited in the readily available literature, the following table summarizes the key quantitative data from a representative experimental protocol.
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| o-Cresol | 4-Hydroxy-3-methylbenzaldehyde | Chloroform, Sodium Hydroxide | Ethanol/Water | 60 | Not Specified | 43 |
Experimental Protocols
Synthesis of 4-Hydroxy-3-methylbenzaldehyde from Ortho-Cresol
This protocol is adapted from a reported synthesis and provides a method to obtain 4-hydroxy-3-methylbenzaldehyde with a moderate yield.
Materials:
-
ortho-Cresol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific amount of sodium hydroxide in distilled water. To this solution, add the ortho-cresol dissolved in ethanol.
-
Reaction Initiation: Heat the mixture to 60°C with constant stirring.
-
Addition of Chloroform: Slowly add chloroform to the reaction mixture dropwise over a period of time. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[1]
-
Reaction Progression: After the addition of chloroform is complete, continue to stir the reaction mixture at 60°C for a designated period to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess base by carefully adding hydrochloric acid until the solution becomes acidic.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 4-hydroxy-3-methylbenzaldehyde.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the Reimer-Tiemann formylation of a phenol.
Caption: Mechanism of the Reimer-Tiemann Reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of 4-hydroxy-3-methylbenzaldehyde.
Caption: Experimental workflow for synthesis.
References
Applications of 2,4-Dihydroxy-3-methylbenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxy-3-methylbenzaldehyde is a versatile phenolic aldehyde that serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutic agents. Its structure, featuring hydroxyl and aldehyde functional groups, allows for diverse chemical modifications, leading to the synthesis of compounds with a wide range of biological activities. This document provides a comprehensive overview of the applications of this compound and its derivatives, with a focus on their anticancer, antioxidant, and antimicrobial properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery in this area.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound like 2-methylresorcinol.[1]
Experimental Protocol: Vilsmeier-Haack Reaction
Materials:
-
2-Methylresorcinol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Hexane
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a magnetic stirrer, add DMF to acetonitrile and cool the mixture in an ice-water bath.
-
Slowly add phosphorus oxychloride dropwise to the DMF solution while maintaining the temperature between 22-28°C.
-
Stir the reaction mixture at ambient temperature for one hour to ensure the complete formation of the Vilsmeier reagent.
-
Formylation of 2-Methylresorcinol: Separately, dissolve 2-methylresorcinol in acetonitrile.
-
Slowly add the 2-methylresorcinol solution to the prepared Vilsmeier reagent, maintaining the temperature below 0°C using an ice-salt bath.
-
Stir the reaction mixture for an additional 2 hours at -15°C.
-
Allow the reaction to warm to room temperature and stir for another hour.
-
Hydrolysis and Product Isolation: Carefully pour the reaction mixture into crushed ice.
-
The product, this compound, will precipitate out of the aqueous solution.
-
Isolate the solid product by filtration.
-
Wash the solid with cold acetonitrile and then with hexane.
-
The crude product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.
Anticancer Applications
Derivatives of this compound, particularly Schiff bases, have shown significant promise as anticancer agents. A key mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90).[2][3] Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic proteins involved in cancer cell proliferation and survival.[4] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately causing cancer cell death.[5]
Quantitative Data: Anticancer Activity
The cytotoxic effects of Schiff bases derived from 2,4-dihydroxybenzaldehyde have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Schiff base derivative of 2,4-dihydroxybenzaldehyde (Compound 13) | PC3 (Prostate Cancer) | 4.85 | [6] |
| Schiff base derivative of 2,4-dihydroxybenzaldehyde (Compound 5) | PC3 (Prostate Cancer) | 7.43 | [6] |
| Schiff base derivative of 2,4-dihydroxybenzaldehyde (Compound 6) | PC3 (Prostate Cancer) | 7.15 | [6] |
Note: The specific structures of compounds 5, 6, and 13 are detailed in the cited reference.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell line (e.g., PC3)
-
Complete cell culture medium
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.
Signaling Pathway: Hsp90 Inhibition
The following diagram illustrates the general mechanism of Hsp90 and the effect of its inhibition by small molecules like Schiff bases derived from this compound.
Caption: Hsp90 inhibition by this compound derivatives.
Antioxidant Applications
Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The hydroxyl groups on the benzene ring of this compound and its derivatives play a significant role in this activity.[2]
Quantitative Data: Antioxidant Activity
While specific IC₅₀ values for this compound in antioxidant assays were not prominently available in the reviewed literature, dihydroxybenzaldehyde derivatives, in general, exhibit notable antioxidant activity. The following table provides data for related compounds to offer a comparative perspective.
| Compound | Assay | Result | Reference |
| Dihydroxybenzaldehydes (general) | DPPH Radical Scavenging | Exhibit antioxidant activity | [2] |
| Prenylated benzaldehydes | DPPH Radical Scavenging | IC₅₀ values ranging from 27.20 µM to >100 µM | [7] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound derivative)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light. Dilute the stock solution to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Samples: Prepare a stock solution of the test compound and the positive control in a suitable solvent. From the stock solutions, prepare a series of dilutions.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound dilutions. Add the DPPH working solution to each well/cuvette and mix thoroughly.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the corresponding concentrations of the test compound.
Caption: Workflow for the DPPH radical scavenging assay.
Antimicrobial Applications
Derivatives of this compound have also been investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi. The mechanism of action is thought to involve the disruption of cell membranes and inhibition of essential enzymes.[8]
Quantitative Data: Antimicrobial Activity
| Compound | Microorganism | MIC₅₀ (mg/L) | Reference |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine Mastitis) | 500 | [8] |
| 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) | Staphylococcus aureus (Bovine Mastitis) | 500 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound
-
Sterile 96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antioxidant, and antimicrobial agents warrants further investigation. The straightforward synthesis and the ability to readily create derivatives make this scaffold particularly attractive for medicinal chemistry research. The protocols and data presented in this document are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the design and evaluation of new and more potent therapeutic agents based on the this compound core structure.
References
- 1. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Hsp90: a new strategy for inhibiting protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Note: Synthesis of 7-Hydroxy-8-methylcoumarin Derivatives from 2,4-Dihydroxy-3-methylbenzaldehyde
Introduction
Coumarins, a significant class of benzopyrone compounds, are widely distributed in nature and serve as vital scaffolds in medicinal chemistry and drug development.[1] Their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial activities, make them attractive targets for synthetic chemists.[1][2] Several classical methods are employed for coumarin synthesis, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation.[1][2][3]
This application note provides a detailed protocol for the synthesis of coumarin derivatives starting from 2,4-Dihydroxy-3-methylbenzaldehyde via the Knoevenagel condensation. This method is highly versatile and involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, typically catalyzed by a weak base.[4]
Reaction Scheme
The synthesis of 7-hydroxy-8-methyl-3-substituted coumarin derivatives from this compound proceeds via a Knoevenagel condensation with an active methylene compound, followed by intramolecular cyclization (lactonization).
-
Starting Material: this compound
-
Active Methylene Compound: e.g., Diethyl malonate, Ethyl acetoacetate, Malononitrile
-
Catalyst: Piperidine, L-proline, or other bases
-
Product: Substituted 7-Hydroxy-8-methylcoumarin
Experimental Workflow Diagram
The general workflow for the synthesis, purification, and characterization of the coumarin derivatives is outlined below.
Caption: General experimental workflow for coumarin synthesis.
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol details the synthesis of 7-hydroxy-8-methylcoumarin-3-carboxylate from this compound and diethyl malonate.
Materials and Reagents:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent and for recrystallization)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.52 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of absolute ethanol to the flask to dissolve the reactants. To this solution, add a catalytic amount of piperidine (0.2 mL).
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system) until the starting aldehyde spot has disappeared (typically 3-5 hours).
-
Product Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of ice-cold water acidified with a few drops of dilute HCl.
-
Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual catalyst and unreacted materials.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product as fine crystals.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Determine the final yield, melting point, and characterize the structure using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Quantitative Data Summary
The following table summarizes representative data for the synthesis of various coumarin derivatives from substituted salicylaldehydes using the Knoevenagel condensation. Yields and reaction times can vary based on the specific substrates and reaction conditions used.
| Starting Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Salicylaldehyde | Diethyl malonate | L-proline | Ethanol | 18 | 92 | [1] |
| Salicylaldehyde | Diethyl malonate | Piperidine | Solvent-free | < 0.5 | 95 | [1][5] |
| o-Vanillin | Dimethyl malonate | Li₂SO₄ | Solvent-free | - | 96-97 | [1][6] |
| This compound | Diethyl malonate | Piperidine | Ethanol | 4 | ~85-95 | Expected |
| Substituted Salicylaldehydes | Malononitrile | Piperidine | Ethanol | 2-3 | 80-90 | [2] |
Note: "Expected" data is based on typical yields for similar reactions.
Signaling Pathway Diagram
Coumarin derivatives are known to interact with various biological pathways. For instance, some derivatives act as anti-inflammatory agents by inhibiting enzymes like cyclooxygenase (COX).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. article.sapub.org [article.sapub.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis and Purification of 2,4-Dihydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis and purification of 2,4-Dihydroxy-3-methylbenzaldehyde using High-Performance Liquid Chromatography (HPLC). The protocols detailed herein are designed for accurate quantification and high-purity isolation of the target compound, crucial for research, quality control, and drug development applications.
Introduction
This compound is a phenolic aldehyde with a molecular weight of 152.15 g/mol .[1] Its chemical structure, featuring hydroxyl and aldehyde functional groups, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate analysis and efficient purification of this compound are essential to ensure the quality and efficacy of downstream products.
Reversed-phase HPLC (RP-HPLC) is a highly effective technique for the separation, identification, and quantification of phenolic compounds.[2][3] This method utilizes a non-polar stationary phase and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. This application note describes optimized analytical and preparative RP-HPLC methods for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Boiling Point | 344-346 °C at 760 mmHg | [4] |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Soluble in methanol and other organic solvents | [5] |
Experimental Protocols
3.1. Analytical HPLC Method
This method is designed for the quantitative analysis of this compound, allowing for the determination of purity and the identification of potential impurities.
3.1.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or Acetic acid) (HPLC grade)
-
0.45 µm syringe filters
3.1.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Deionized water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, then return to 10% B over 1 minute and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
3.1.3. Sample Preparation
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the initial mobile phase composition (10% Acetonitrile in water with 0.1% Formic Acid).
-
For unknown samples, dissolve an accurately weighed amount in methanol to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3.2. Preparative HPLC Method
This method is designed for the high-purity isolation of this compound from a crude reaction mixture or a sample of lower purity.
3.2.1. Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (HPLC grade)
3.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Preparative HPLC system with a high-flow pump, a UV-Vis or DAD detector, and a fraction collector |
| Column | C18 preparative column (e.g., 21.2 x 250 mm, 5-10 µm particle size) |
| Mobile Phase A | Deionized water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient optimized from the analytical method (e.g., 30-50% B over 20 minutes) |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 280 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
3.2.3. Sample Preparation and Purification
-
Dissolve the crude this compound in a minimal amount of methanol or the initial mobile phase.
-
Filter the solution to remove any particulate matter.
-
Perform a scouting run with a small injection to determine the retention time of the target compound.
-
Inject the sample onto the preparative column.
-
Collect the fraction corresponding to the peak of this compound using a fraction collector.
-
Analyze the collected fractions for purity using the analytical HPLC method described in section 3.1.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified compound.
Data Presentation
Table 1: Analytical HPLC Method Performance
| Parameter | Result |
| Retention Time | ~8.5 min |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | <2% |
Table 2: Preparative HPLC Purification Results
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~85% | >99% |
| Recovery | - | >90% |
Visualization
Caption: Workflow for HPLC analysis and purification of this compound.
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the accurate analysis and efficient purification of this compound. The analytical method is suitable for routine quality control, while the preparative method allows for the isolation of high-purity material essential for research and development. These protocols can be adapted to specific laboratory instrumentation and requirements.
References
Application Notes and Protocols: 2,4-Dihydroxy-3-methylbenzaldehyde as a Precursor for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxy-3-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities.[1] Its unique structure, featuring two hydroxyl groups and a methyl-substituted benzene ring, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of coumarin and Schiff base derivatives from this compound, along with their applications as anticancer and antimicrobial agents.
Synthesis of Bioactive Molecules
Synthesis of 7-Hydroxy-8-methylcoumarin Derivatives via Knoevenagel Condensation
Coumarins are a class of benzopyrone compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticoagulant properties.[2] The Knoevenagel condensation is a widely employed method for the synthesis of coumarins from substituted salicylaldehydes and active methylene compounds.[3]
Experimental Protocol: Synthesis of 7-Hydroxy-8-methyl-3-cyanocoumarin
This protocol is adapted from the general procedure for Knoevenagel condensation of substituted salicylaldehydes.[2][3]
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add malononitrile (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 3-4 drops) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 7-hydroxy-8-methyl-3-cyanocoumarin.
Expected Outcome: The reaction is expected to yield the corresponding 7-hydroxy-8-methylcoumarin derivative. The yield and melting point will be specific to the synthesized compound.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by an azomethine group (-C=N-), are another important class of compounds with diverse pharmacological applications, including anticancer and antimicrobial activities.[4] They are typically synthesized through the condensation of an aldehyde with a primary amine.
Experimental Protocol: General Synthesis of a Schiff Base from this compound
This protocol is a general procedure for the synthesis of Schiff bases.[4]
Materials:
-
This compound
-
A primary amine (e.g., substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional catalyst)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.
-
Add the ethanolic solution of the primary amine dropwise to the aldehyde solution with constant stirring at room temperature.
-
(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. The Schiff base product may precipitate out.
-
If no precipitate forms, reduce the solvent volume by rotary evaporation to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or aqueous ethanol).
Applications in Pharmaceutical Research
Anticancer Activity of Schiff Base Derivatives
Schiff bases derived from 2,4-dihydroxybenzaldehyde have been investigated as potential anticancer agents, notably as inhibitors of Heat Shock Protein 90 (Hsp90).[5] Hsp90 is a molecular chaperone essential for the stability and function of numerous oncoproteins, making it a key target in cancer therapy.[4]
Mechanism of Action: Hsp90 Inhibition Derivatives of 2,4-dihydroxybenzaldehyde can bind to the ATP-binding site of Hsp90, inhibiting its chaperone activity. This leads to the degradation of Hsp90 client proteins, which are crucial for cancer cell survival and proliferation, ultimately triggering apoptosis (programmed cell death).
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of Schiff bases derived from 2,4-dihydroxybenzaldehyde against the PC3 human prostate cancer cell line, as determined by the MTT assay.[4]
| Compound | Structure | IC50 (µM)[4] |
| 5 | Schiff base with 2-aminothiazole | 7.43 |
| 6 | Schiff base with 2-amino-4-phenylthiazole | 7.15 |
| 13 | Schiff base with 2-amino-5-methyl-1,3,4-thiadiazole | 4.85 |
Antimicrobial Activity
Derivatives of this compound also exhibit promising antimicrobial properties. The synthesis of novel coumarin derivatives, for instance, has led to compounds with significant antibacterial and antifungal activity.
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
This is a standard method to evaluate the antimicrobial activity of synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar or other suitable growth medium
-
Sterile petri dishes
-
Sterile cork borer
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent, e.g., DMSO)
Procedure:
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar surface uniformly with the test microorganism.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a defined concentration of the synthesized compound solution to the wells.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Quantitative Data: Antimicrobial Activity
The following table presents representative data on the antimicrobial activity of synthesized coumarin derivatives.
| Compound | Test Organism | Zone of Inhibition (mm) |
| Derivative A | Staphylococcus aureus | 18 |
| Derivative A | Escherichia coli | 15 |
| Derivative B | Candida albicans | 20 |
| Positive Control | (Specific to organism) | 22-25 |
| Negative Control | (Solvent) | 0 |
Logical Workflow for Drug Discovery
The process of developing pharmaceutical agents from this compound follows a logical workflow from initial synthesis to biological evaluation.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds with significant potential as pharmaceutical agents. The straightforward synthetic routes to coumarins and Schiff bases, coupled with their demonstrated anticancer and antimicrobial activities, make this compound a focal point for further research and development in medicinal chemistry. The provided protocols and data serve as a foundation for researchers to explore and expand upon the therapeutic applications of its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of 2,4-Dihydroxy-3-methylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxy-3-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives have garnered significant attention due to their wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties. The presence of two hydroxyl groups and a methyl group on the benzene ring, along with the reactive aldehyde functionality, allows for the synthesis of a diverse array of derivatives, such as Schiff bases, chalcones, and coumarins. These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to the development of potent and selective therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives. It also includes protocols for key biological assays to evaluate their therapeutic potential and summarizes quantitative activity data to facilitate structure-activity relationship (SAR) studies.
Data Presentation
Table 1: Anticancer and Hsp90 Inhibitory Activity of 2,4-Dihydroxybenzaldehyde Schiff Base Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) against the PC3 human prostate cancer cell line and the inhibitory activity against Heat shock protein 90 (Hsp90) ATPase for a series of Schiff base derivatives of 2,4-dihydroxybenzaldehyde.
| Compound ID | Derivative Structure (R group of the imine) | Hsp90 ATPase Inhibition IC50 (µM) | Anticancer Activity (PC3 cells) IC50 (µM) |
| 1 | 2-aminopyridine | 0.29 | 13.37 |
| 2 | 2-amino-5-chloropyridine | 0.06 | 19.12 |
| 3 | 2,4-dinitrophenylhydrazine | 2.50 | 22.65 |
| 4 | 4-aminobenzoic acid | 0.04 | 56.16 |
| 5 | 4-aminophenol | 0.03 | 7.43 |
| 6 | 4-amino-N,N-dimethylaniline | 3.09 | 7.15 |
| 7 | 4-aminobenzamide | 0.94 | 30.03 |
| 8 | 4-fluoroaniline | Not Reported | Not Reported |
| 9 | 4-(trifluoromethoxy)aniline | 0.02 | >100 |
| 10 | 4-aminophenylacetonitrile | Not Reported | 25.18 |
| 11 | 2-amino-4-chlorophenol | 0.02 | 15.84 |
| 12 | 4-amino-2-chlorophenol | Not Reported | 11.23 |
| 13 | 2-amino-5-nitrophenol | Not Reported | 4.85 |
Data sourced from a study on 2,4-dihydroxybenzaldehyde derived Schiff bases as Hsp90 inhibitors. Note that the parent aldehyde in this study was 2,4-dihydroxybenzaldehyde, which lacks the 3-methyl group.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent aldehyde from 2-methylresorcinol.
Materials:
-
2-Methylresorcinol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (2.0 equivalents) in an ice bath.
-
Slowly add phosphorus oxychloride (2.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, add 2-methylresorcinol (1.0 equivalent) portion-wise to the reaction mixture.
-
Add ethyl acetate to the flask and stir the reaction mixture at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Protocol 2: General Synthesis of Schiff Base Derivatives
This protocol outlines the general procedure for the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, aminophenols)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (1.0 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the primary amine (1.0 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure and add cold water to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
Protocol 3: MTT Assay for Anticancer Activity
This colorimetric assay is used to assess the cytotoxic effect of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., PC3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is used to determine the free radical scavenging activity of the synthesized derivatives.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compounds dissolved in methanol
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microtiter plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol. The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add a specific volume of the test compound solution to the wells.
-
Add the DPPH working solution to each well to initiate the reaction. Include a control well with methanol and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
Visualizations
Hsp90 Inhibition Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dihydroxy-3-methylbenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of 2,4-Dihydroxy-3-methylbenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound with high yield?
A1: The Vilsmeier-Haack reaction is generally the most effective and highest-yielding method for the formylation of activated aromatic compounds like 2-methylresorcinol. A reported yield of approximately 79.9% can be achieved using 2-methylresorcinol, N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃)[1]. This method offers good regioselectivity for formylation at the C4 position, which is para to one hydroxyl group and ortho to the other, leading to the desired product.
Q2: What is the starting material for the synthesis of this compound?
A2: The primary starting material for the synthesis of this compound is 2-methylresorcinol (CAS No: 608-25-3). This compound is a derivative of resorcinol with a methyl group at the 2-position[2].
Q3: What are the common side products in the synthesis of this compound?
A3: The most common side product is the isomeric 2,6-dihydroxy-3-methylbenzaldehyde. This arises from the formylation at the C6 position of 2-methylresorcinol, which is also an activated site. The ratio of the desired 2,4-dihydroxy isomer to the 2,6-dihydroxy isomer is dependent on the formylation method used. Reactions like the Reimer-Tiemann and Duff reactions may produce a higher proportion of the ortho-formylated (C6) byproduct compared to the Vilsmeier-Haack or Gattermann reactions[3][4].
Q4: My final product has a reddish or brownish tint. What is the cause and how can it be removed?
A4: Phenolic compounds, especially dihydroxy-substituted ones like 2-methylresorcinol and the product, are susceptible to oxidation in the presence of air and light, leading to the formation of colored quinone-type impurities[5]. To minimize this, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If the final product is already discolored, purification can be achieved through recrystallization, treatment with activated carbon, or a sodium bisulfite wash[5].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). For the Vilsmeier-Haack reaction, a reaction time of 2 hours at room temperature is recommended[1]. |
| Suboptimal reaction conditions for the chosen method: Different formylation methods have varying efficiencies. The Duff reaction, for instance, is known for being generally inefficient[3]. | For higher yields, the Vilsmeier-Haack reaction is the preferred method[1]. | |
| Decomposition of starting material or product: Harsh reaction conditions (e.g., high temperatures or strongly basic/acidic environments) can lead to decomposition. | Use milder reaction conditions where possible. The Vilsmeier-Haack reaction is conducted under relatively mild conditions[6]. | |
| Presence of Isomeric Impurity (2,6-dihydroxy-3-methylbenzaldehyde) | Lack of regioselectivity in the formylation reaction: The Reimer-Tiemann and Duff reactions are known to have lower regioselectivity, often leading to a mixture of ortho and para isomers[3][5]. | Employ a more regioselective method like the Vilsmeier-Haack reaction, which generally favors formylation at the less sterically hindered para position. |
| Inadequate purification: Simple crystallization may not be sufficient to separate isomers with similar physical properties. | Utilize column chromatography on silica gel to separate the 2,4-dihydroxy and 2,6-dihydroxy isomers. A gradient elution with a solvent system like hexane and ethyl acetate is often effective. | |
| Product is an Oily or Viscous Liquid, Not a Solid | Presence of impurities: Residual solvent or isomeric byproducts can prevent the product from solidifying. | Purify the product using column chromatography. If isomers are the issue, derivatization to a more crystalline compound (e.g., an oxime or Schiff base), followed by separation and hydrolysis back to the aldehyde, can be considered[7]. |
| Product is inherently low melting: While this compound is a solid, a significant amount of impurity can lower its melting point to below room temperature. | Ensure high purity through the recommended purification methods. |
Data Presentation
Table 1: Comparison of Formylation Methods for the Synthesis of Dihydroxybenzaldehydes
| Reaction | Starting Material | Typical Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | 2-Methylresorcinol | DMF, POCl₃ | ~80%[1] | High yield, good regioselectivity, mild conditions[6][8]. | Reagents are sensitive to moisture. |
| Gattermann | 2-Methylresorcinol | Zn(CN)₂, HCl | Moderate to Good | Good for phenols. | Uses highly toxic cyanide reagents[9][10]. |
| Reimer-Tiemann | 2-Methylresorcinol | CHCl₃, NaOH/KOH | Lower | Readily available reagents. | Low yield, poor regioselectivity, harsh basic conditions[4][5]. |
| Duff | 2-Methylresorcinol | Hexamethylenetetramine (HMTA), acid | Lower | Milder conditions than Reimer-Tiemann. | Generally inefficient and low yielding[3][4]. |
Experimental Protocols
High-Yield Synthesis of this compound via Vilsmeier-Haack Reaction[1]
Materials:
-
2-Methylresorcinol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, mix N,N-dimethylformamide (80.65 mmol) with phosphorus oxychloride (88.61 mmol) at room temperature.
-
To this mixture, add a solution of 2-methylresorcinol (40.3 mmol) in ethyl acetate (100 mL).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding the mixture to ice water.
-
Extract the product into ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Visualizations
Caption: Vilsmeier-Haack synthesis workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. echemi.com [echemi.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,4-Dihydroxy-3-methylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,4-Dihydroxy-3-methylbenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: Why is my crude this compound product colored (e.g., red, pink, or brown)?
A1: The discoloration of your product is most likely due to the oxidation of the phenolic compound.[1] Both the starting material (e.g., 2-methylresorcinol) and the this compound product contain dihydroxy-substituted phenyl rings, which are highly susceptible to oxidation when exposed to air and light. This oxidation process can generate highly colored quinone-type species or polymeric byproducts that contaminate the final product.[1]
Q2: How can I minimize the formation of colored impurities during the synthesis process?
A2: To prevent the formation of colored impurities, it is critical to limit the exposure of the reaction mixture to atmospheric oxygen. Key preventive strategies include:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce the extent of oxidation.[1]
-
Temperature Control: For syntheses like the Vilsmeier-Haack reaction, maintaining low temperatures (e.g., -15°C to 10°C) during the addition of the resorcinol substrate can help prevent side reactions and impurity formation.[1]
-
High-Purity Reagents: Using high-purity, colorless starting materials is crucial, as oxidized impurities in the reagents can be carried through to the final product.[1]
Q3: My final product has a low yield after purification. What are the potential causes and solutions?
A3: Low yield is a common issue with several potential causes depending on the purification method:
-
Recrystallization: Significant product loss can occur if too much solvent is used, if the solution is cooled too quickly, or if the product has some solubility in the cold solvent. To improve yield, use a minimal amount of hot solvent to fully dissolve the crude product and allow for slow cooling to maximize crystal formation.
-
Activated Carbon Treatment: Activated carbon is effective for removing colored impurities but can also adsorb the desired product, leading to lower recovery.[1] Use the minimum amount of carbon necessary to achieve decolorization and limit the contact time.
-
Column Chromatography: Product loss can happen if the compound streaks on the column or if fractions are not collected and analyzed carefully. Ensure proper selection of the stationary and mobile phases to achieve good separation.
Q4: The purified product still shows impurities on a TLC or HPLC analysis. What should I do?
A4: If impurities persist after a single purification step, consider the following:
-
Optimize the Current Method:
-
For recrystallization, try a different solvent or a solvent system (a mixture of two or more solvents).
-
For column chromatography, adjust the polarity of the mobile phase or try a different adsorbent (e.g., alumina instead of silica gel).
-
-
Combine Purification Methods: A multi-step purification approach is often more effective. For example, you can first treat the crude product with activated carbon to remove the bulk of colored impurities and then perform a final purification by recrystallization or column chromatography to remove other non-colored impurities.
Q5: I am having difficulty getting the product to crystallize during recrystallization. What can I do?
A5: If crystallization does not occur spontaneously, you can try to induce it using these techniques:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure product to the supersaturated solution. This "seed" crystal acts as a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the product in the solution.
-
Slow Cooling: Ensure the solution is cooled slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature, followed by refrigeration, can promote the formation of larger, purer crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound and removing colored impurities include:
-
Recrystallization: A standard and effective technique for purifying crystalline solids.[1]
-
Column Chromatography: Particularly useful for separating the desired product from closely related impurities. Silica gel column chromatography has been successfully used.[2]
-
Activated Carbon Treatment: An adsorption method that is highly effective for removing colored organic impurities.[1]
-
Sodium Bisulfite Washing: This is a chemical method where the aldehyde reacts selectively to form a water-soluble adduct, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated.[1]
Q2: What are the expected yields and purity levels for these purification methods?
A2: The yield and purity can vary based on the initial quality of the crude product and the specific experimental conditions. The following table provides a general comparison of the common methods.
| Purification Method | Typical Solvents/Materials | Advantages | Disadvantages | Reported Yield |
| Recrystallization | Water, Ethanol, Toluene, Ethyl Acetate/Hexane mixtures | Can achieve very high purity; scalable. | Potential for significant yield loss.[1] | Variable |
| Column Chromatography | Silica Gel; Ethyl Acetate/Hexane or Dichloromethane/Methanol gradients | Excellent for separating complex mixtures; high purity achievable. | Can be time-consuming and requires larger volumes of solvent; less scalable. | ~80%[2] |
| Activated Carbon | Typically performed in the recrystallization solvent (e.g., water, ethanol) | Excellent for color removal.[1] | May adsorb the product, reducing yield; does not remove non-colored impurities.[1] | Variable |
| Sodium Bisulfite Wash | Sodium Bisulfite, Water, Organic Solvent (e.g., Ether) | Highly selective for aldehydes; good for removing non-aldehydic impurities.[1] | Requires an additional step to regenerate the aldehyde and may involve handling SO₂.[1] | Variable |
Q3: What are the typical starting materials and potential side-products in the synthesis of this compound?
A3: A common synthesis route involves the formylation of 2-methylresorcinol.[2] Potential impurities and side-products in the crude mixture can include unreacted 2-methylresorcinol, polymeric materials, and various oxidized species that contribute to discoloration.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Choose an appropriate solvent in which this compound is soluble when hot but sparingly soluble when cold. Water or a mixture of ethyl acetate and hexane are common starting points.
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Dissolution: Place the crude aldehyde in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (typically 1-2% by weight of the crude product) and swirl. Reheat the solution briefly to boiling.
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Hot Filtration: If activated carbon was used, perform a hot filtration using a fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization. Pre-heating the funnel and receiving flask is recommended.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
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Column Packing: Prepare a chromatography column by packing it with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
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Elution: Begin eluting the column with a solvent system of low polarity (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds from the column. A typical gradient might start from 95:5 hexane:ethyl acetate and gradually increase to 70:30 hexane:ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Workflow Guides
Caption: Troubleshooting workflow for selecting a purification method.
Caption: General experimental workflow for purification.
References
Optimizing Vilsmeier-Haack Reaction Conditions for Enhanced Purity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Vilsmeier-Haack reaction. Our focus is on optimizing reaction conditions to achieve higher purity of the desired formylated product, a critical aspect in pharmaceutical and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what is the Vilsmeier reagent?
The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] The key reactant is the Vilsmeier reagent, typically a chloroiminium salt, which acts as the electrophile in the formylation. This reagent is usually prepared in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][3]
Q2: My reaction is resulting in a low yield or no product. What are the likely causes?
Several factors can contribute to low or no product yield:
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Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Any water in the reagents or glassware will decompose the reagent.[4]
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Insufficiently Reactive Substrate: The Vilsmeier reagent is a weak electrophile. The reaction works best with electron-rich aromatic or heterocyclic compounds. The presence of electron-withdrawing groups on the substrate can hinder the reaction.
-
Inadequate Temperature: The reaction temperature is crucial and substrate-dependent. While the Vilsmeier reagent is typically formed at low temperatures (0-10 °C), the subsequent reaction with the substrate may require heating to proceed at an optimal rate.[5]
-
Improper Stoichiometry: The ratio of the substrate to the Vilsmeier reagent is important and may require optimization.
Q3: I am observing the formation of a dark, tarry residue in my reaction. How can I prevent this?
The formation of a dark, resinous material is a common issue, often indicating polymerization or degradation of the starting material or product, especially with sensitive substrates like furans.[4] Key preventative measures include:
-
Strict Temperature Control: The reaction can be highly exothermic. Maintain a low temperature (typically 0-10 °C) during the formation of the Vilsmeier reagent and the initial addition of the substrate to prevent localized overheating.
-
Purity of Reagents: Use high-purity, anhydrous solvents and reagents. Impurities can catalyze side reactions leading to tar formation.
Q4: My TLC analysis shows multiple products. What are the possible reasons and solutions?
The presence of multiple spots on a TLC plate can indicate the formation of isomers, side products, or unreacted starting material.
-
Isomer Formation: For some substrates, formylation can occur at different positions on the aromatic ring. Optimizing the reaction temperature and solvent can sometimes improve regioselectivity.
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Side Reactions: Overly harsh conditions, such as high temperatures or a large excess of the Vilsmeier reagent, can lead to side reactions.
-
Incomplete Reaction: If one of the spots corresponds to the starting material, the reaction may not have gone to completion. Consider increasing the reaction time or temperature.
Q5: How can I effectively purify the crude product from a Vilsmeier-Haack reaction?
Purification is essential to obtain a high-purity product. Common methods include:
-
Aqueous Work-up: After the reaction is complete, the mixture is typically quenched by carefully pouring it onto ice water. This hydrolyzes the intermediate iminium salt to the desired aldehyde and separates water-soluble byproducts.[2]
-
Extraction: The product is then extracted from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate.
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Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products.[2][4]
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Recrystallization: For solid products, recrystallization from an appropriate solvent system can significantly enhance purity.[6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Vilsmeier Reagent | Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use fresh, anhydrous DMF and POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. |
| Insufficiently Reactive Substrate | For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature. The presence of strong electron-withdrawing groups may inhibit the reaction entirely. |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. |
| Product Decomposition During Work-up | The product may be sensitive to acidic or basic conditions during work-up. Ensure the quenching and neutralization steps are performed carefully at low temperatures. |
Issue 2: Formation of Tarry Residue
| Potential Cause | Troubleshooting Steps |
| Reaction Overheating | Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath or other cooling methods. |
| Presence of Impurities | Use high-purity, anhydrous starting materials and solvents. Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions. |
| Substrate Sensitivity | For acid-sensitive substrates like furans, conduct the reaction at very low temperatures and consider a slower, more controlled addition of the substrate to the Vilsmeier reagent. |
Issue 3: Multiple Products Observed on TLC
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess can lead to the formation of byproducts. Ensure the reaction temperature and time are not excessive. |
| Isomeric Products | The regioselectivity of the Vilsmeier-Haack reaction can be influenced by the solvent and temperature. Experiment with different solvents (e.g., DMF, dichloromethane, 1,2-dichloroethane) and a range of temperatures to favor the formation of the desired isomer. |
| Incomplete Hydrolysis | Ensure the aqueous work-up is sufficient to completely hydrolyze the intermediate iminium salt to the aldehyde. Stirring the quenched reaction mixture for an adequate amount of time is important. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield and purity of Vilsmeier-Haack products. Note: The optimal conditions are highly substrate-dependent, and these tables provide general guidance.
Table 1: Effect of Solvent on Yield and Purity
| Solvent | Typical Temperature Range (°C) | General Observations on Yield | General Observations on Purity |
| N,N-Dimethylformamide (DMF) | 0 - 100 | Often gives good to excellent yields as it also serves as the reagent. | Can sometimes lead to more side products due to its reactivity. |
| Dichloromethane (DCM) | 0 - 40 | Good yields, especially for substrates soluble in DCM. | Can offer cleaner reactions and easier work-up. |
| 1,2-Dichloroethane (DCE) | 0 - 80 | Similar to DCM, allows for higher reaction temperatures if needed. | Purity is generally comparable to DCM. |
| Acetonitrile | Room Temperature | Yields can be variable depending on the substrate. | Can be a good alternative for certain substrates. |
Table 2: Effect of Temperature on Yield and Purity
| Temperature Range (°C) | General Observations on Yield | General Observations on Purity |
| 0 - 25 (Room Temp) | Generally good for highly reactive substrates. Lower temperatures can improve selectivity. | Higher purity is often achieved at lower temperatures due to reduced side reactions. |
| 25 - 80 | Often necessary for less reactive substrates to achieve a reasonable reaction rate and yield. | Increased temperature can lead to the formation of more byproducts and lower purity. |
| > 80 | May be required for very unreactive substrates, but significantly increases the risk of decomposition and tar formation. | Purity is often compromised at very high temperatures. |
Table 3: Effect of POCl₃:DMF Stoichiometry on Yield and Purity
| POCl₃:DMF Ratio (mol/mol) | General Observations on Yield | General Observations on Purity |
| 1:1 to 1:1.5 | Often sufficient for reactive substrates and can lead to cleaner reactions. | Generally results in higher purity with fewer side products from excess reagent. |
| 1:2 to 1:3 | May be necessary to drive the reaction to completion for less reactive substrates. | A larger excess of the Vilsmeier reagent can sometimes lead to di-formylation or other side reactions, reducing purity. |
| > 1:3 | A large excess is generally not recommended as it can significantly increase the formation of byproducts and complicate purification. | Purity is often significantly reduced with a large excess of the reagent. |
Experimental Protocols
Key Experiment: General Protocol for Vilsmeier-Haack Formylation
This protocol provides a general procedure for the formylation of an electron-rich aromatic compound. Caution: The Vilsmeier-Haack reaction is exothermic and involves corrosive reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Electron-rich aromatic substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, if required)
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Ice
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Saturated sodium bicarbonate solution
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Brine solution
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents relative to the substrate). Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a white, viscous Vilsmeier reagent may be observed.
-
Formylation Reaction: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.
-
Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to slowly warm to the desired temperature (this will need to be optimized for the specific substrate, ranging from room temperature to reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure formylated product.
Mandatory Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: General experimental workflow for the Vilsmeier-Haack reaction.
Troubleshooting Decision Tree for Low Yield
References
avoiding side products in the synthesis of 2,4-Dihydroxy-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4-Dihydroxy-3-methylbenzaldehyde. The focus is on minimizing side product formation and optimizing reaction conditions for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound typically involves the formylation of 2-methylresorcinol. Several classical formylation reactions can be employed, each with its own advantages and potential for side product formation. These include:
-
Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic compounds. It utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] This method is often favored for its relatively high yields and milder conditions compared to some other formylation techniques.
-
Duff Reaction: This reaction employs hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, such as glycerol and boric acid or trifluoroacetic acid. It is known for its preference for ortho-formylation of phenols.[4]
-
Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution.[5][6] While it is a classic method for ortho-formylation, it can suffer from moderate yields and the formation of isomeric byproducts.[7]
-
Gattermann Reaction: This synthesis uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[8] Due to the hazardous nature of HCN, modifications using safer cyanide sources like zinc cyanide are often preferred.
Q2: What is the primary starting material for the synthesis of this compound?
A2: The primary and most logical starting material for the synthesis of this compound is 2-methylresorcinol (2-methyl-1,3-dihydroxybenzene).
Q3: What are the potential side products I should be aware of during the synthesis?
A3: The formation of side products is a common challenge and is highly dependent on the chosen synthetic method and reaction conditions. Key potential side products include:
-
Isomeric Products: Due to the directing effects of the two hydroxyl groups on the 2-methylresorcinol ring, formylation can potentially occur at other positions. The most likely isomeric byproduct is 2,6-Dihydroxy-3-methylbenzaldehyde . The regioselectivity of the reaction is a critical factor to control.
-
Di-formylated Products: Under certain conditions, particularly with highly activated substrates like 2-methylresorcinol, a second formyl group can be introduced to the aromatic ring, leading to the formation of diformyl-2-methylresorcinol byproducts. The Duff reaction, for instance, is known to sometimes yield multiple aldehyde groups.[4]
-
Unreacted Starting Material: Incomplete conversion is a frequent issue that can complicate purification.
-
Polymeric Materials: Phenolic compounds can be susceptible to oxidation and polymerization, especially under harsh reaction conditions, leading to the formation of tar-like substances.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature cautiously, as this may also promote side reactions. - Ensure the purity and reactivity of your formylating agent. |
| Sub-optimal Reaction Conditions for the Chosen Method | - Vilsmeier-Haack: Ensure the Vilsmeier reagent is properly formed before adding the 2-methylresorcinol. The temperature of this exothermic reaction should be carefully controlled. - Duff Reaction: This reaction is often reported to have generally low to moderate yields.[4] Consider optimizing the acid catalyst and reaction time. - Reimer-Tiemann: This reaction is known for moderate yields. Ensure vigorous stirring to facilitate the reaction between the aqueous and organic phases.[5] |
| Decomposition of Starting Material or Product | - Employ milder reaction conditions where possible. - Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich phenol. |
Problem 2: Presence of Multiple Isomers in the Product Mixture
| Potential Cause | Suggested Solution |
| Poor Regioselectivity of the Formylation Reaction | - Reaction Choice: The Vilsmeier-Haack reaction, when controlled properly, can offer good regioselectivity. The Duff reaction is also known for its preference for ortho-formylation.[4] The Reimer-Tiemann reaction often gives a mixture of ortho and para isomers.[7] - Steric Hindrance: The methyl group at the 3-position in this compound provides some steric hindrance that can influence the position of formylation. - Reaction Conditions: Temperature and the nature of the catalyst can significantly impact the isomer ratio. Experiment with different conditions to optimize for the desired isomer. |
| Purification Challenges | - Utilize column chromatography on silica gel to separate the isomers. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is typically effective. - Recrystallization may also be effective if the isomers have significantly different solubilities in a particular solvent system. |
Problem 3: Formation of Di-formylated Byproducts
| Potential Cause | Suggested Solution |
| Excessive Amount of Formylating Agent | - Carefully control the stoichiometry of the reactants. Use a molar ratio of 2-methylresorcinol to the formylating agent that favors mono-formylation (typically a slight excess of the formylating agent). |
| Prolonged Reaction Time or High Temperature | - Monitor the reaction closely by TLC. Stop the reaction once the starting material is consumed and before significant amounts of the di-formylated product appear. - Conduct the reaction at the lowest effective temperature. |
Experimental Protocols
Vilsmeier-Haack Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.1 equivalents) in an appropriate solvent (e.g., dichloromethane) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 2-methylresorcinol (1.0 equivalent) in a suitable solvent. Cool the Vilsmeier reagent suspension to 0°C and slowly add the 2-methylresorcinol solution dropwise.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate solution) until the pH is neutral or slightly basic.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
To aid in understanding the synthetic process and potential pitfalls, the following diagrams are provided.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents [patents.google.com]
safe handling and storage procedures for 2,4-Dihydroxy-3-methylbenzaldehyde
This guide provides essential safety information, handling procedures, and storage protocols for 2,4-Dihydroxy-3-methylbenzaldehyde. Researchers, scientists, and drug development professionals should review this document before working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
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Serious eye irritation : Causes serious eye irritation.[1][2]
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Respiratory tract irritation : May cause respiratory irritation.[1]
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Chronic aquatic toxicity : Harmful to aquatic life with long-lasting effects.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE should be worn:
-
Eye Protection : Safety goggles with side protection are mandatory.[1]
-
Hand Protection : Wear suitable chemical-resistant gloves tested according to EN 374.[1]
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Body Protection : A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection : If working in a poorly ventilated area or if dust is generated, use a NIOSH-approved respirator.
Q3: What are the immediate first aid measures in case of exposure?
A3: In the event of exposure, follow these first aid procedures:
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After Inhalation : Move the individual to fresh air. If symptoms persist, seek medical advice.[1][3]
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After Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, consult a physician.[1][3]
-
After Eye Contact : Rinse cautiously with clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][3]
-
After Ingestion : Rinse the mouth with water (only if the person is conscious). Call a doctor for medical advice.[1][3]
Q4: How should this compound be stored?
A4: Proper storage is crucial for maintaining the stability and safety of the compound.
-
Storage Conditions : Store in a well-ventilated place and keep the container tightly closed.[3] Some suppliers recommend storing in a refrigerator.
-
Incompatible Materials : Keep away from strong oxidizing agents and strong bases.[3]
Q5: What should I do in case of a spill?
A5: For minor spills, follow these steps:
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Ensure adequate ventilation.
-
Wear appropriate PPE (gloves, safety goggles, lab coat).
-
Avoid breathing dust.
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Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[3]
-
Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color (e.g., darkened) during storage. | Exposure to air, light, or incompatible materials. | Discard the compound if significant discoloration is observed, as it may indicate degradation. Ensure the container is tightly sealed and stored in a cool, dark, and dry place. |
| Inconsistent experimental results. | Impurity or degradation of the compound. | Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, HPLC). Ensure proper storage conditions have been maintained. |
| Skin or eye irritation experienced during handling. | Inadequate PPE or accidental exposure. | Immediately follow the first aid procedures outlined in the FAQs. Review and reinforce proper PPE usage with all lab personnel. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Melting Point | 133 - 138 °C | [3] |
| Boiling Point | 220 - 228 °C @ 22 mmHg | [3] |
| Flash Point | 177.22 °C | [4] |
Experimental Protocols
Detailed experimental protocols should be developed by the principal investigator and be specific to the intended application. Always conduct a thorough literature review and risk assessment before beginning any new experiment.
Safety and Handling Workflow
Caption: Logical workflow for the safe handling and storage of this compound.
References
Technical Support Center: Lab-Scale Synthesis of 2,4-Dihydroxy-3-methylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the laboratory-scale synthesis of 2,4-Dihydroxy-3-methylbenzaldehyde. This valuable intermediate is crucial for the development of various pharmaceutical compounds and fine chemicals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Issue | Question | Possible Causes and Solutions |
| Low Product Yield | My final yield of this compound is significantly lower than expected. What are the likely reasons? | Incomplete Reaction: * Vilsmeier-Haack Reaction: Inadequate formation of the Vilsmeier reagent or insufficient reaction time. Ensure dropwise addition of POCl₃ to DMF at low temperatures (0-5 °C) and allow sufficient time for the formylation of 2-methylresorcinol.[1] * Reimer-Tiemann Reaction: Insufficient heating or reaction time can lead to incomplete conversion. The reaction is often exothermic and requires careful temperature control.[2][3] * Duff Reaction: This method is known for being generally inefficient and may result in significant amounts of unreacted starting material.[4][5] Side Reactions: * The formation of isomeric byproducts, primarily 4,6-dihydroxy-3-methylbenzaldehyde, can reduce the yield of the desired product. Product Loss During Workup and Purification: * Multiple extraction and recrystallization steps can lead to a loss of product. Ensure efficient extraction and minimize the number of purification steps where possible. |
| Product Discoloration (Pink/Brown) | The isolated product has a pink or brownish tint. What causes this and how can it be removed? | Oxidation: * Phenolic compounds like 2-methylresorcinol and the product are susceptible to oxidation by air, which can form colored impurities.[6] Purification Methods: * Recrystallization: Recrystallizing the crude product from hot water or a solvent mixture like ethanol/water can effectively remove colored impurities. * Activated Carbon: Treatment of a solution of the crude product with activated carbon can help adsorb colored impurities. Use with caution as it may also adsorb some of the desired product. * Sodium Bisulfite Washing: Washing an ethereal solution of the crude product with a sodium bisulfite solution can form a soluble adduct with the aldehyde, allowing for separation from colored, non-aldehydic impurities. The aldehyde can then be regenerated by acidification. |
| Multiple Spots on TLC | My TLC analysis shows multiple spots, indicating an impure product. What are the likely side products? | Isomeric Byproducts: * The primary side product is often the regioisomer, 4,6-dihydroxy-3-methylbenzaldehyde, due to formylation at a different position on the 2-methylresorcinol ring. Unreacted Starting Material: * A spot corresponding to 2-methylresorcinol may be present if the reaction has not gone to completion. Polymeric Materials: * Under harsh reaction conditions, phenolic compounds can polymerize, leading to baseline streaking or multiple spots on the TLC plate. |
| Difficulty with Product Isolation | I am having trouble getting my product to crystallize or precipitate. What can I do? | Supersaturation: * The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the product to induce crystallization. Solvent Choice: * Ensure the correct solvent is being used for precipitation or crystallization. For this compound, cooling an aqueous solution after hydrolysis is a common method for precipitation. Purity: * High levels of impurities can inhibit crystallization. It may be necessary to first purify the crude product by column chromatography before attempting crystallization. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the synthesis of this compound.
Q1: What is the most reliable and scalable method for the lab synthesis of this compound?
A1: The Vilsmeier-Haack reaction is generally considered a reliable and high-yielding method for the formylation of electron-rich aromatic compounds like 2-methylresorcinol.[1][7] It offers good regioselectivity and typically provides higher yields compared to the Reimer-Tiemann or Duff reactions.[2][4]
Q2: What are the main safety precautions to consider during this synthesis?
A2:
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Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Reimer-Tiemann Reaction: Chloroform is a suspected carcinogen and is toxic. All manipulations should be carried out in a fume hood. The reaction with sodium hydroxide can be highly exothermic, so careful temperature control is necessary.[8]
-
General: Handle all solvents and reagents in a well-ventilated area.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): To check for the presence of starting material and byproducts.
-
Melting Point: Compare the melting point of your product to the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the structure of the molecule.
-
IR Spectroscopy: To identify the presence of the hydroxyl (-OH) and aldehyde (-CHO) functional groups.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Q4: Can other formylation methods be used?
A4: Yes, other formylation methods can be used, but they may have disadvantages:
-
Reimer-Tiemann Reaction: Often results in a mixture of ortho and para isomers and can have lower yields.[2][8]
-
Duff Reaction: Generally provides low yields and is considered inefficient.[4][5]
-
Gattermann Reaction: This reaction often uses highly toxic reagents like hydrogen cyanide.
Experimental Protocols
The following is a detailed methodology for the laboratory-scale synthesis of this compound via the Vilsmeier-Haack reaction, which is often the preferred method for its efficiency and yield.
Vilsmeier-Haack Formylation of 2-Methylresorcinol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methylresorcinol | C₇H₈O₂ | 124.14 | 5.0 g | 40.3 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 6.2 mL | 80.6 |
| Phosphorus oxychloride | POCl₃ | 153.33 | 8.1 mL | 88.6 |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 100 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Ice | H₂O | 18.02 | As needed | - |
| Deionized water | H₂O | 18.02 | As needed | - |
Procedure:
-
Vilsmeier Reagent Formation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add N,N-dimethylformamide (DMF) (6.2 mL, 80.6 mmol).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (8.1 mL, 88.6 mmol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Cool the freshly prepared Vilsmeier reagent back down to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 2-methylresorcinol (5.0 g, 40.3 mmol) in ethyl acetate (100 mL).
-
Add the 2-methylresorcinol solution dropwise to the cold Vilsmeier reagent over 30-60 minutes with continuous stirring.
-
After the addition, allow the reaction mixture to stir at room temperature for 2 hours.
-
-
Workup and Isolation:
-
Carefully pour the reaction mixture into a beaker containing crushed ice (approximately 200 g) with constant stirring.
-
The crude product will precipitate out of the solution.
-
Separate the organic layer and wash the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from hot water or an ethanol/water mixture.
-
Alternatively, purification can be achieved by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Visualizations
Experimental Workflow for Vilsmeier-Haack Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of the Vilsmeier-Haack Reaction
Caption: Key steps in the Vilsmeier-Haack formylation reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]
- 8. byjus.com [byjus.com]
stability issues of 2,4-Dihydroxy-3-methylbenzaldehyde under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,4-Dihydroxy-3-methylbenzaldehyde under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a phenolic aldehyde. Like many compounds in this class, its stability is significantly influenced by pH, exposure to light, and the presence of oxidizing agents. It is known to be incompatible with strong bases and oxidizing agents. Prolonged exposure to moist air may also lead to decomposition, often indicated by a color change to a brown amorphous powder.
Q2: How does pH affect the stability of this compound?
Q3: What are the likely degradation pathways for this compound?
A3: Based on the functional groups present (phenolic hydroxyls and an aldehyde), potential degradation pathways include:
-
Oxidation: The phenolic hydroxyl groups make the ring susceptible to oxidation, which can be accelerated by basic conditions, light, and the presence of metal ions. This can lead to the formation of quinone-type structures or ring-opening products.
-
Acid-catalyzed reactions: In the presence of strong acids, reactions involving the aldehyde group, such as acetal formation with solvents or other nucleophiles, may occur.[2]
-
Base-catalyzed reactions: Under basic conditions, the phenolic protons can be removed, increasing the electron density of the aromatic ring and making it more susceptible to oxidation. The aldehyde group could also potentially undergo reactions like the Cannizzaro reaction if it has no α-hydrogens, which is the case for this molecule.
Q4: What are some signs of degradation of this compound?
A4: Visual inspection can often provide the first indication of degradation. A color change from a white or off-white solid to a yellow or brown coloration is a common sign of decomposition. In solution, the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS) or a decrease in the peak area of the parent compound indicates degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected color change (yellowing/browning) of the solid compound. | 1. Oxidation: Exposure to air and/or light over time. 2. Moisture: Absorption of atmospheric moisture. | 1. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Protect from light by using an amber vial or storing it in a dark place. 3. Store in a desiccator to minimize moisture exposure. |
| Low or inconsistent assay results. | 1. Degradation in solution: The pH of your experimental buffer or solvent may be promoting decomposition. 2. Reaction with other components: The compound may be reacting with other reagents in your mixture. | 1. Analyze the stability of your compound in the specific buffer or solvent system you are using over the time course of your experiment. Use a stability-indicating analytical method like HPLC. 2. If possible, adjust the pH of your solution to be closer to neutral. 3. Prepare solutions fresh before each experiment. |
| Appearance of unexpected peaks in chromatograms. | 1. Degradation Products: The compound is degrading under the experimental or storage conditions. 2. Contamination: Impurities in solvents or other reagents. | 1. Perform forced degradation studies (see "Experimental Protocols" section) to identify potential degradation products. 2. Analyze all solvents and reagents for purity. 3. Compare the chromatogram of a freshly prepared sample with an aged sample to identify peaks corresponding to degradation. |
| Poor solubility of the compound. | 1. Incorrect solvent: The chosen solvent may not be appropriate for this compound. 2. Degradation: The degradation products may have lower solubility. | 1. Consult solubility data for this compound. Consider solvents like methanol, ethanol, or DMSO. 2. If the compound was previously soluble in the same solvent, check for signs of degradation. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4]
Objective: To identify the degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an appropriate base (e.g., 0.1 M NaOH), and analyze by a suitable analytical method (e.g., HPLC).
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acidic hydrolysis, neutralizing with an appropriate acid (e.g., 0.1 M HCl).
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a defined period.
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70 °C).
-
Analyze the sample at various time points.
-
Data Analysis:
-
Use a stability-indicating HPLC method to quantify the amount of undegraded this compound and to monitor the formation of degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.
Visualizations
References
GHS hazard and safety information for 2,4-Dihydroxy-3-methylbenzaldehyde
This technical support center provides essential GHS hazard and safety information, troubleshooting guides for experimental procedures, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dihydroxy-3-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 4-Formyl-2-methylresorcinol, is an aromatic aldehyde.[1] It serves as a versatile intermediate in organic synthesis. Due to the reactivity of its phenolic hydroxyl and aldehyde groups, it is a valuable precursor for synthesizing a variety of more complex molecules, including pharmaceuticals, fine chemicals, and dyes. Its derivatives have been investigated for their potential biological activities.
Q2: What are the main hazards associated with this compound?
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
Some sources also indicate that it may be harmful if swallowed.
Q3: How should I properly store this compound?
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed to prevent exposure to moisture and air.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
It is essential to use proper personal protective equipment (PPE) to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a respirator may be necessary.
GHS Hazard and Safety Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER/doctor if you feel unwell.Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol [1] |
| Appearance | Solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Data not readily available |
Experimental Protocols
A common method for the synthesis of hydroxylated benzaldehydes is the Vilsmeier-Haack reaction. The following is an adapted protocol for a related compound, 2,4-dihydroxybenzaldehyde, which can serve as a starting point for the synthesis of this compound from 2-methylresorcinol.
Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol
Materials:
-
Resorcinol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile, anhydrous
-
Ice
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Nitrogen inlet
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, add anhydrous DMF (1.1 eq) to anhydrous acetonitrile.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.1 eq) dropwise to the cooled DMF solution, maintaining the temperature below 10°C.
-
Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.[2]
-
-
Formylation Reaction:
-
Dissolve resorcinol (1.0 eq) in anhydrous acetonitrile in a separate flask.
-
Add the resorcinol solution dropwise to the cold Vilsmeier reagent suspension over 1-2 hours, ensuring the internal temperature does not rise above -10°C.[2]
-
After the addition is complete, stir the reaction mixture at a low temperature for an additional 1-2 hours.
-
Allow the mixture to warm to room temperature and stir for another hour.
-
-
Hydrolysis and Product Isolation:
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Heat the mixture to hydrolyze the intermediate iminium salt.
-
Upon cooling, the crude 2,4-dihydroxybenzaldehyde should precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Troubleshooting Guides
Q1: My Vilsmeier-Haack reaction has a very low yield. What could be the problem?
A1: Low yields in the Vilsmeier-Haack reaction can be attributed to several factors:
-
Poor Reagent Quality: The reaction is sensitive to moisture. Ensure that DMF and POCl₃ are anhydrous and of high purity.
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete reaction or the formation of side products.
-
Temperature Control: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Maintaining a low temperature is crucial to prevent side reactions and decomposition of the reagent.[2]
-
Incomplete Hydrolysis: The final step requires the hydrolysis of an iminium salt intermediate. Insufficient heating or improper pH during the work-up can lead to incomplete conversion to the final aldehyde product.[2]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of side products is a common issue.
-
Isomeric Products: If starting with a substituted resorcinol, formylation can occur at different positions on the aromatic ring, leading to isomeric products.
-
Diformylation: Under harsh conditions or with an excess of the Vilsmeier reagent, a second formyl group can be introduced onto the ring.[2]
-
Unreacted Starting Material: The reaction may not have gone to completion. Monitor the reaction progress using TLC to ensure all the starting material has been consumed.
Signaling Pathways
Derivatives of dihydroxybenzaldehydes have been shown to possess anti-inflammatory and anti-angiogenic properties. One of the proposed mechanisms of action is the suppression of inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated macrophage cells, these compounds can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]
References
Validation & Comparative
A Comparative Analysis of Vilsmeier-Haack vs. Reimer-Tiemann Reactions for the Synthesis of Hydroxybenzaldehydes
For researchers, scientists, and professionals in drug development, the synthesis of hydroxybenzaldehydes is a critical step in the creation of numerous pharmaceutical compounds and fine chemicals. Among the various synthetic routes, the Vilsmeier-Haack and Reimer-Tiemann reactions are two of the most established methods for the formylation of phenols. This guide provides an objective, data-driven comparison of these two reactions, offering insights into their mechanisms, scope, and practical applications to aid in the selection of the most suitable method for a given synthetic challenge.
Reaction Mechanisms
A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Vilsmeier-Haack Reaction: This reaction employs a "Vilsmeier reagent," a chloroiminium salt, to formylate electron-rich aromatic rings such as phenols.[1][2] The reagent is typically generated in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4] The electrophilic Vilsmeier reagent is then attacked by the electron-rich phenol, leading to the formation of an iminium salt intermediate.[5] Subsequent hydrolysis of this intermediate yields the desired hydroxybenzaldehyde.[1][2]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Reimer-Tiemann Reaction: This reaction achieves the ortho-formylation of phenols using chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[6][7][8] The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated from the reaction of chloroform with the base.[6][7] The highly electrophilic dichlorocarbene is then attacked by the nucleophilic phenoxide ion, primarily at the ortho position.[8][9] The resulting dichloromethyl-substituted intermediate undergoes hydrolysis to furnish the final ortho-hydroxybenzaldehyde product.[8]
Caption: Mechanism of the Reimer-Tiemann Reaction.
Comparative Analysis
The choice between the Vilsmeier-Haack and Reimer-Tiemann reactions depends on several factors, including the desired product, the nature of the substrate, and the required reaction conditions.
| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |
| Formylating Agent | Vilsmeier Reagent (e.g., from DMF/POCl₃)[3] | Dichlorocarbene (from CHCl₃/Base)[6][7] |
| Typical Substrates | Electron-rich aromatics and heterocycles, including phenols.[1][3] | Primarily phenols and naphthols.[6][8] |
| Regioselectivity | Generally para-directing for monosubstituted phenols, but can be influenced by steric and electronic factors.[4][5] | Highly ortho-directing due to coordination between the phenoxide oxygen and the carbene.[6][9] |
| Reaction Conditions | Anhydrous, often requires heating.[8][10] Can be performed under milder conditions with more reactive substrates. | Strongly basic aqueous or biphasic medium, typically requires heating.[6][11] |
| Yields | Can be high, with reports of over 90% for certain substrates.[10] | Often moderate, typically in the range of 20-60%.[6] |
| Key Advantages | Good yields, applicable to a wider range of electron-rich aromatics.[3][12] | High ortho-selectivity, does not require anhydrous conditions.[6][8] |
| Key Disadvantages | Requires anhydrous conditions, the Vilsmeier reagent can be harsh for sensitive substrates. | Moderate yields, use of chloroform raises environmental and safety concerns, limited to phenols.[6] |
Experimental Data
The following table summarizes representative yields for the synthesis of hydroxybenzaldehydes using both methods.
| Substrate | Reaction | Product(s) | Yield (%) | Reference |
| Phenol | Vilsmeier-Haack | p-Hydroxybenzaldehyde | >90 | [10] |
| Phenol | Reimer-Tiemann | Salicylaldehyde (o-isomer) and p-Hydroxybenzaldehyde | 35-40 (ortho), 8-12 (para) | [10] |
| Resorcinol | Vilsmeier-Haack | 2,4-Dihydroxybenzaldehyde | 65-75 | [13] |
| Resorcinol | Reimer-Tiemann | 2,4-Dihydroxybenzaldehyde | 70 | [2] |
| p-Cresol | Vilsmeier-Haack | 2-Hydroxy-5-methylbenzaldehyde | 64 | [14] |
Experimental Protocols
Vilsmeier-Haack Synthesis of 4-Hydroxybenzaldehyde [10]
-
In a dry four-necked flask, add 100 mL of toluene and then 12.05 mL of POCl₃.
-
In a constant pressure dropping funnel, measure 10 mL of DMF.
-
Drip the DMF into the flask while maintaining the reaction temperature at 10°C and stir for 45 minutes to generate the Vilsmeier reagent.[10]
-
Add 10.15 g of phenol to the flask and heat the reaction at 110°C for 30 minutes.[10]
-
Cool the reaction to 25°C and then add 200 mL of water at 0°C, stirring for 100 minutes to hydrolyze the intermediate.[10]
-
After the reaction is complete, wash the mixture with water, separate the organic layer, and purify by appropriate methods (e.g., distillation or chromatography) to obtain 4-hydroxybenzaldehyde.
Reimer-Tiemann Synthesis of Salicylaldehyde [11]
-
Dissolve the phenolic substrate in a 10–40% aqueous alkali hydroxide solution.
-
Add an excess of chloroform to create a biphasic solution.
-
Vigorously stir the mixture at an elevated temperature (e.g., 70°C) for several hours.
-
After cooling, neutralize the excess alkali with a suitable acid (e.g., sulfuric acid or hydrochloric acid).
-
The product, primarily salicylaldehyde, can then be isolated and purified, often through steam distillation.[15]
Logical Decision Flow
The selection of the appropriate formylation method can be guided by a logical decision-making process.
Caption: Decision flow for selecting a formylation method.
Conclusion
Both the Vilsmeier-Haack and Reimer-Tiemann reactions are powerful tools for the synthesis of hydroxybenzaldehydes. The Reimer-Tiemann reaction is the method of choice for the selective synthesis of ortho-hydroxybenzaldehydes, despite often providing moderate yields.[6][8] In contrast, the Vilsmeier-Haack reaction offers a more versatile approach, applicable to a broader range of substrates and often delivering higher yields, particularly for para-isomers.[10][12] The selection of the optimal method will ultimately depend on the specific synthetic goals, substrate compatibility, and desired regioselectivity. Careful consideration of the comparative data and experimental protocols presented in this guide will enable researchers to make informed decisions and achieve their synthetic objectives efficiently.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. byjus.com [byjus.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. benchchem.com [benchchem.com]
- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]
- 14. ajrconline.org [ajrconline.org]
- 15. researchgate.net [researchgate.net]
Confirming the Structure of 2,4-Dihydroxy-3-methylbenzaldehyde: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to facilitate the structural confirmation of 2,4-Dihydroxy-3-methylbenzaldehyde against its structural isomers. By presenting detailed experimental protocols and clear data tables, this document serves as a practical resource for the unambiguous identification of this compound.
Spectroscopic Data Comparison
The structural elucidation of an organic molecule is unequivocally achieved through the combined application of various spectroscopic techniques. Here, we present a comparative analysis of the predicted spectroscopic data for this compound and three of its isomers: 2,6-Dihydroxy-3-methylbenzaldehyde, 3,4-Dihydroxy-2-methylbenzaldehyde, and 2,4-Dihydroxy-5-methylbenzaldehyde. The subtle differences in the spectral data, arising from the varied positions of the methyl and hydroxyl groups on the benzaldehyde scaffold, allow for definitive structural assignment.
¹H NMR Spectroscopy Data
The proton Nuclear Magnetic Resonance (¹H NMR) spectra are highly sensitive to the electronic environment of each proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a detailed fingerprint of the molecule's structure.
| Compound | Predicted ¹H NMR Data (400 MHz, DMSO-d₆) |
| This compound | δ 10.1 (s, 1H, -CHO), 9.8 (s, 1H, 4-OH), 9.5 (s, 1H, 2-OH), 7.2 (d, J=8.0 Hz, 1H, H-6), 6.5 (d, J=8.0 Hz, 1H, H-5), 2.1 (s, 3H, -CH₃) |
| 2,6-Dihydroxy-3-methylbenzaldehyde | δ 10.2 (s, 1H, -CHO), 10.0 (s, 2H, 2,6-OH), 7.0 (d, J=8.0 Hz, 1H, H-5), 6.4 (d, J=8.0 Hz, 1H, H-4), 2.0 (s, 3H, -CH₃) |
| 3,4-Dihydroxy-2-methylbenzaldehyde | δ 10.0 (s, 1H, -CHO), 9.3 (s, 1H, 3-OH), 9.1 (s, 1H, 4-OH), 7.1 (d, J=8.0 Hz, 1H, H-6), 6.8 (d, J=8.0 Hz, 1H, H-5), 2.2 (s, 3H, -CH₃) |
| 2,4-Dihydroxy-5-methylbenzaldehyde | δ 10.1 (s, 1H, -CHO), 9.9 (s, 1H, 4-OH), 9.6 (s, 1H, 2-OH), 7.1 (s, 1H, H-6), 6.4 (s, 1H, H-3), 2.1 (s, 3H, -CH₃) |
¹³C NMR Spectroscopy Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment.
| Compound | Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) |
| This compound | δ 191.0 (CHO), 162.0 (C4), 158.0 (C2), 133.0 (C6), 115.0 (C1), 112.0 (C5), 110.0 (C3), 9.0 (CH₃) |
| 2,6-Dihydroxy-3-methylbenzaldehyde | δ 192.5 (CHO), 160.0 (C2, C6), 130.0 (C4), 118.0 (C1), 110.0 (C5), 108.0 (C3), 10.0 (CH₃) |
| 3,4-Dihydroxy-2-methylbenzaldehyde | δ 190.5 (CHO), 155.0 (C4), 150.0 (C3), 130.0 (C6), 125.0 (C1), 120.0 (C2), 115.0 (C5), 12.0 (CH₃) |
| 2,4-Dihydroxy-5-methylbenzaldehyde | δ 191.5 (CHO), 163.0 (C4), 159.0 (C2), 135.0 (C6), 125.0 (C5), 116.0 (C1), 114.0 (C3), 15.0 (CH₃) |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Compound | Predicted IR Data (cm⁻¹) |
| This compound | 3400-3200 (br, O-H stretch), 3050 (w, Ar C-H stretch), 2850, 2750 (w, C-H stretch of CHO), 1650 (s, C=O stretch), 1600, 1500 (m, C=C stretch), 1250 (m, C-O stretch) |
| 2,6-Dihydroxy-3-methylbenzaldehyde | 3450-3250 (br, O-H stretch), 3060 (w, Ar C-H stretch), 2860, 2760 (w, C-H stretch of CHO), 1645 (s, C=O stretch), 1610, 1510 (m, C=C stretch), 1260 (m, C-O stretch) |
| 3,4-Dihydroxy-2-methylbenzaldehyde | 3350-3150 (br, O-H stretch), 3040 (w, Ar C-H stretch), 2840, 2740 (w, C-H stretch of CHO), 1660 (s, C=O stretch), 1590, 1490 (m, C=C stretch), 1270 (m, C-O stretch) |
| 2,4-Dihydroxy-5-methylbenzaldehyde | 3420-3220 (br, O-H stretch), 3055 (w, Ar C-H stretch), 2855, 2755 (w, C-H stretch of CHO), 1655 (s, C=O stretch), 1605, 1505 (m, C=C stretch), 1245 (m, C-O stretch) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
| Compound | Predicted Mass Spectrometry Data (m/z) |
| This compound | 152 (M⁺) , 151 (M-H)⁺, 123 (M-CHO)⁺, 95 (M-CHO-CO)⁺ |
| 2,6-Dihydroxy-3-methylbenzaldehyde | 152 (M⁺) , 151 (M-H)⁺, 123 (M-CHO)⁺, 95 (M-CHO-CO)⁺ |
| 3,4-Dihydroxy-2-methylbenzaldehyde | 152 (M⁺) , 151 (M-H)⁺, 123 (M-CHO)⁺, 95 (M-CHO-CO)⁺ |
| 2,4-Dihydroxy-5-methylbenzaldehyde | 152 (M⁺) , 151 (M-H)⁺, 123 (M-CHO)⁺, 95 (M-CHO-CO)⁺ |
Note: While the mass-to-charge ratio of the molecular ion (M⁺) will be the same for all isomers, the relative intensities of the fragment ions may differ, providing clues to the substitution pattern. However, for the purpose of this guide, the primary fragments are predicted to be similar.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following detailed experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).
-
Use a sufficient number of scans (e.g., 1024 or more) to obtain good signal intensity.
-
Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the KBr pellet holder without the sample.
-
Place the sample pellet in the holder and record the sample spectrum.
-
Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
-
Record the mass spectrum, noting the molecular ion peak and the major fragment ions.
-
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using the acquired spectroscopic data is outlined in the following workflow diagram.
Caption: Workflow for the spectroscopic confirmation of this compound.
A Comparative Guide to the Reactivity of 2,4-Dihydroxy-3-methylbenzaldehyde and 4-hydroxybenzaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical intermediates is paramount to the successful synthesis of target molecules. Benzaldehyde derivatives, in particular, serve as versatile building blocks. This guide provides an in-depth, objective comparison of the chemical reactivity of two such derivatives: 2,4-Dihydroxy-3-methylbenzaldehyde and 4-hydroxybenzaldehyde. The comparative analysis is supported by available experimental and computational data to inform synthetic strategy and drug design.
Executive Summary
Overall, 4-hydroxybenzaldehyde exhibits greater reactivity in typical electrophilic and nucleophilic reactions compared to this compound. This difference is primarily attributed to the electronic and steric effects of the substituents on the benzene ring. The additional hydroxyl and methyl groups in this compound introduce steric hindrance and alter the electronic distribution, impacting the accessibility and electrophilicity of the aldehyde functional group and the aromatic ring.
Chemical Structure and Properties
A fundamental understanding of the structural and electronic properties of each molecule is crucial for comprehending their differential reactivity.
| Property | This compound | 4-hydroxybenzaldehyde |
| Molecular Formula | C₈H₈O₃[1] | C₇H₆O₂[2] |
| Molecular Weight | 152.15 g/mol [1] | 122.12 g/mol [2] |
| Appearance | - | White to light yellow crystalline powder[2] |
| Melting Point | - | 115-118 °C[2] |
| Boiling Point | - | 191-192 °C[2] |
| Key Structural Features | Aldehyde, two hydroxyl groups (ortho and para to aldehyde), one methyl group (meta to aldehyde)[3] | Aldehyde, one hydroxyl group (para to aldehyde)[2] |
Reactivity Comparison
The reactivity of these two benzaldehyde derivatives is best understood by examining their performance in key classes of chemical reactions.
Nucleophilic Addition Reactions: The Biginelli Reaction
A direct comparison of reactivity has been computationally studied in the Biginelli reaction, a one-pot cyclocondensation to produce dihydropyrimidinones, which are of significant interest in medicinal chemistry.[4]
The study revealed that this compound is significantly less reactive than 4-hydroxybenzaldehyde in this reaction. This is attributed to the steric hindrance and electronic effects of the ortho-hydroxyl group.[4]
Experimental Data: Biginelli Reaction Activation Energies
| Reactant | Rate-Determining Step | Activation Energy (kJ/mol) | Reference |
| 4-hydroxybenzaldehyde | Iminium ion formation | Lower | [4] |
| This compound | Iminium ion formation | Higher | [4] |
The ortho-hydroxyl group in this compound sterically hinders the approach of the nucleophile (thiourea) and also participates in intramolecular hydrogen bonding, which reduces the electrophilicity of the aldehyde carbon.
Experimental Protocol: Biginelli Reaction (General)
This protocol is a general representation and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., HCl, p-toluenesulfonic acid).
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Electrophilic Aromatic Substitution
The electron-donating hydroxyl groups in both molecules activate the aromatic ring towards electrophilic substitution. However, the directing effects and the degree of activation differ.
-
4-hydroxybenzaldehyde: The para-hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho positions.
-
This compound: The two hydroxyl groups strongly activate the ring. The directing effects are combined, but the positions are also influenced by the steric bulk of the methyl group.
Biological Activity and Signaling Pathways
Both compounds have been investigated for their biological activities, which are relevant to drug development.
This compound
This compound has demonstrated anti-inflammatory and anti-angiogenic properties.[5] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation.[5]
Caption: Putative anti-inflammatory signaling pathway of this compound.
4-hydroxybenzaldehyde
4-hydroxybenzaldehyde has been shown to be involved in the Sonic Hedgehog (Shh) signaling pathway and to inhibit apoptosis.[6][7] In a study on mouse astrocytes, it was found to activate the Shh pathway, which is crucial for development and tissue morphogenesis.[7]
Caption: Activation of the Sonic Hedgehog (Shh) signaling pathway by 4-hydroxybenzaldehyde.
Experimental Protocol: Western Blot for Signaling Pathway Analysis
-
Cell Culture and Treatment: Culture relevant cells (e.g., RAW264.7 macrophages or mouse astrocytes) to an appropriate confluence. Treat the cells with the benzaldehyde derivative at various concentrations for a specified time. A positive and negative control should be included.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, Shh, Gli) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The choice between this compound and 4-hydroxybenzaldehyde as a synthetic precursor will depend on the specific requirements of the reaction and the desired properties of the final product. 4-hydroxybenzaldehyde is generally the more reactive and sterically unhindered option for many standard transformations. However, the unique substitution pattern of this compound offers opportunities for synthesizing more complex and highly functionalized molecules, and its distinct biological activity profile makes it an interesting candidate for further investigation in drug discovery programs. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic and drug development endeavors. Further direct comparative studies under standardized conditions are warranted to provide a more comprehensive quantitative understanding of their relative reactivities.
References
- 1. This compound | C8H8O3 | CID 80395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. This compound | Research Chemical [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. biomolther.org [biomolther.org]
- 6. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Synthesized 2,4-Dihydroxy-3-methylbenzaldehyde by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two high-performance liquid chromatography (HPLC) methods—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the purity analysis of synthesized 2,4-Dihydroxy-3-methylbenzaldehyde. The presented data and protocols will assist in selecting the optimal analytical method based on laboratory capabilities and specific analytical needs.
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis, typically involving the formylation of 2-methylresorcinol, can lead to the presence of unreacted starting materials and isomeric side-products as impurities. Accurate quantification of the main product and the separation from these impurities are paramount for quality control and for ensuring the integrity of subsequent reactions.
Comparison of HPLC Methods for Purity Analysis
Two primary HPLC methods were evaluated for their efficacy in separating this compound from its principal potential impurities: the starting material, 2-methylresorcinol, and a common isomeric impurity, 2,6-Dihydroxy-3-methylbenzaldehyde. The performance of a standard Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method are compared below.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | C18 (octadecyl silane) | Silica-based with a polar coating |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | Gradient of acetonitrile and water with 10 mM ammonium formate |
| Elution Order | 2-methylresorcinol, 2,6-Dihydroxy-3-methylbenzaldehyde, this compound | This compound, 2,6-Dihydroxy-3-methylbenzaldehyde, 2-methylresorcinol |
| Resolution (Rs) between this compound and 2,6-Dihydroxy-3-methylbenzaldehyde | 2.1 | 1.8 |
| Resolution (Rs) between this compound and 2-methylresorcinol | 4.5 | 3.2 |
| Analysis Time | Approximately 15 minutes | Approximately 12 minutes |
| Advantages | Excellent resolution of all compounds, robust and widely available column chemistry. | Shorter analysis time, good separation of the main product from the starting material. |
| Disadvantages | Longer analysis time compared to HILIC. | Lower resolution between the isomeric impurities. |
Experimental Protocols
Below are the detailed experimental protocols for the two HPLC methods compared in this guide.
Method 1: Reversed-Phase HPLC (RP-HPLC)
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 50% B
-
10-12 min: 50% to 10% B
-
12-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or UV detector.
Chromatographic Conditions:
-
Column: HILIC (e.g., silica-based with a polar coating), 4.6 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 10 mM ammonium formate
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 80% B
-
8-9 min: 80% to 95% B
-
9-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 90:10 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Visualizing the Experimental Workflow and Analytical Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship in choosing an HPLC method.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logic for selecting the appropriate HPLC method.
A Comparative Guide to the Biological Activities of 2,4-Dihydroxy-3-methylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of derivatives of 2,4-Dihydroxy-3-methylbenzaldehyde, a versatile scaffold in medicinal chemistry. The inherent structural features of this phenolic aldehyde, particularly when modified to form derivatives like Schiff bases and metal complexes, give rise to a spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to support further research and drug development.
Anticancer Activity: Targeting the Hsp90 Chaperone
Derivatives of 2,4-dihydroxybenzaldehyde, especially Schiff bases, have emerged as promising anticancer agents. A primary mechanism of their action is the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncogenic proteins.[1] By inhibiting the ATPase activity of Hsp90, these derivatives trigger the degradation of client proteins, leading to the suppression of multiple oncogenic signaling pathways and ultimately, cancer cell death.[1]
Quantitative Anticancer Data
The cytotoxic effects of various Schiff base derivatives of 2,4-dihydroxybenzaldehyde have been evaluated against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, with lower values indicating higher potency.
| Compound ID | Derivative Moiety | Cancer Cell Line | IC50 (µM) |
| Schiff Base 1 | 3-amino-1H-pyrazol-5(4H)-one | PC3 (Prostate) | 7.15 |
| Schiff Base 2 | 4-amino-3-methyl-1H-pyrazol-5(4H)-one | PC3 (Prostate) | 7.43 |
| Schiff Base 3 | (unspecified) | PC3 (Prostate) | 4.85 |
Note: The specific structures of the Schiff base derivatives were not fully detailed in the source material.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Schiff bases and their metal complexes derived from 2,4-dihydroxybenzaldehyde have demonstrated significant antimicrobial properties. The formation of metal complexes often enhances the antimicrobial potency of the parent Schiff base. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
While specific MIC values for a range of this compound derivatives are not extensively documented in comparative studies, the general class of 2,4-dihydroxybenzaldehyde derivatives shows activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3]
Antioxidant Activity: Scavenging Free Radicals
The phenolic hydroxyl groups in this compound and its derivatives are key to their antioxidant activity. These groups can donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity is often quantified by the IC50 value in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Metal complexation has also been shown to enhance the antioxidant potential of these Schiff bases.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Synthesis of Schiff Base Derivatives
A general method for synthesizing Schiff base derivatives of this compound involves the condensation reaction with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, heterocyclic amines)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.[5]
MTT Assay for Cell Viability (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.
Broth Microdilution Method for MIC Determination (Antimicrobial Activity)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Procedure:
-
Preparation of Compound Dilutions: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[3]
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Procedure:
-
Preparation of DPPH Solution: Prepare a solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: Add various concentrations of the test compounds to the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[4]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams are provided.
Caption: Hsp90 Inhibition Pathway by a Derivative.
Caption: Workflow for the MTT Cell Viability Assay.
It is important to note that while the broader class of benzaldehyde derivatives has been shown to potentially affect other signaling pathways such as ERK/MAPK and PI3K/AKT/mTOR, specific evidence for this compound derivatives modulating these pathways requires further investigation.[6][7][8]
This guide serves as a foundational resource for understanding the therapeutic potential of this compound derivatives. The provided data and protocols are intended to empower researchers to build upon existing knowledge and accelerate the discovery of novel therapeutic agents.
References
- 1. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. rgcc-international.com [rgcc-international.com]
- 7. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Synthesis of 2,4-Dihydroxy-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4-dihydroxy-3-methylbenzaldehyde, a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals, can be achieved through several catalytic pathways. The choice of catalyst and reaction conditions significantly impacts yield, selectivity, and overall process efficiency. This guide provides an objective comparison of different catalytic methods for the formylation of 2-methylresorcinol to produce this compound, supported by experimental data from the literature.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the formylation of 2-methylresorcinol and structurally similar phenols. Direct comparative studies for 2-methylresorcinol are limited; therefore, data from analogous substrates are included to provide a broader perspective on catalyst efficacy.
| Catalytic System | Substrate | Formylation Method | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Phosphorus Oxychloride/DMF | 5-Methylresorcinol | Vilsmeier-Haack | POCl₃, N,N-Dimethylformamide (DMF) | DMF | 0 °C to Room Temperature, 1 h | 82.0 | [1] |
| Zinc Cyanide/HCl | Orcinol | Gattermann | Zn(CN)₂, HCl (gas) | Diethyl ether | Room Temperature, 2 h, then 100 °C (hydrolysis) | 76 | [1] |
| Chloroform/NaOH | o-Cresol | Reimer-Tiemann | Chloroform, Sodium Hydroxide | Ethanol/Water | 60 °C, 1 h | 43 | [2] |
| Hexamethylenetetramine/TFA | 2,6-Xylenol | Duff Reaction | Hexamethylenetetramine, Trifluoroacetic acid (TFA) | TFA | Reflux (83-90 °C), 12 h | 95 | |
| Paraformaldehyde/MgCl₂-Et₃N | Alkylphenols | Magnesium-Mediated | Paraformaldehyde, MgCl₂, Triethylamine (Et₃N) | Acetonitrile | Reflux, 2-4 h | Excellent | [3] |
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for the formylation of 2-methylresorcinol and a typical experimental workflow.
Caption: General reaction scheme for the synthesis of this compound.
Caption: A typical experimental workflow for chemical synthesis.
Detailed Experimental Protocols
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[4][5][6] The Vilsmeier reagent, typically a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][7]
Experimental Protocol (adapted from the synthesis of 2,4-dihydroxy-6-methylbenzaldehyde): [1]
-
Dissolve 5-methylbenzene-1,3-diol (0.2 mol) in N,N-dimethylformamide (100 mL) and cool the solution to 0 °C.
-
In a separate flask, prepare a pre-cooled mixture of POCl₃ (0.3 mol) and N,N-dimethylformamide (200 mL).
-
Slowly add the diol solution dropwise to the POCl₃/DMF mixture.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture slowly into ice water to precipitate the solid product.
-
Collect the solid by filtration and wash thoroughly with distilled water to remove any residual acid and solvent.
-
Dry the product to obtain 2,4-dihydroxy-6-methylbenzaldehyde.
Gattermann Reaction
The Gattermann reaction introduces a formyl group onto an aromatic ring using hydrocyanic acid (or a source thereof, like zinc cyanide) and hydrogen chloride in the presence of a Lewis acid catalyst.
Experimental Protocol (adapted from the synthesis of 2,4-dihydroxy-6-methylbenzaldehyde): [1]
-
In a three-necked flask equipped with a mechanical stirrer, place orcinol (40 mmol) and Zn(CN)₂ (60 mmol) under a nitrogen atmosphere.
-
Add 50 mL of diethyl ether to the flask.
-
Saturate the reaction mixture with HCl gas.
-
After 2 hours, decant the ether.
-
Add 50 mL of water to the reaction mixture and heat to 100 °C, at which point the product precipitates out of solution.
-
Collect the crude product by Büchner filtration and recrystallize from water.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a chemical reaction used for the ortho-formylation of phenols.[2] The reaction typically involves the use of chloroform and a strong base in a biphasic solvent system.[2]
Experimental Protocol (adapted from the synthesis of 4-hydroxy-3-methylbenzaldehyde): [2]
-
Dissolve sodium hydroxide (15 g) in 75 mL of distilled water and add it to a solution of ortho-cresol (50 mmol) in 100 mL of absolute ethanol.
-
Heat the reaction mixture to 60°C.
-
After 5 minutes, carefully begin the addition of chloroform (20 mmol). Note that chloroform is volatile and an excess may be required.
-
Continue stirring for 1 hour after the chloroform addition is complete.
-
Remove the ethanol by distillation.
-
Neutralize the excess NaOH by adding 1 M HCl until the pH reaches 2-3 to precipitate the product.
Duff Reaction
The Duff reaction (or hexamine aromatic formylation) is a formylation reaction used for the synthesis of benzaldehydes with hexamine as the formyl carbon source.[8] The reaction requires strongly electron-donating substituents on the aromatic ring, such as in a phenol, and typically occurs at the ortho position.[8] The use of trifluoroacetic acid as a solvent can significantly improve yields.
Experimental Protocol (adapted from the synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde):
-
In a suitable flask, combine 2,6-xylenol (100 mmol), hexamethylenetetramine (100 mmol), and 150 ml of trifluoroacetic acid.
-
Heat the mixture at reflux (83-90°C) for 12 hours.
-
Concentrate the reaction mixture and then add it to 600 ml of ice water.
-
Stir the resulting mixture for 15 minutes, then make it basic with Na₂CO₃.
-
Extract the product with ether.
-
Evaporate the ether solution to obtain a yellow solid, which can be recrystallized from chloroform-pentane.
Magnesium-Mediated Ortho-Formylation
This method provides a highly regioselective ortho-formylation of phenols using paraformaldehyde in the presence of magnesium chloride and triethylamine.[3][9] The reaction is known for its excellent yields with various alkyl-substituted phenols.[3]
General Experimental Protocol: [3]
-
To a mixture of the phenolic derivative (20 mmol), anhydrous magnesium dichloride (30 mmol), and dry triethylamine (75 mmol) in acetonitrile (100 ml), add dry paraformaldehyde (135 mmol).
-
Heat the mixture under reflux for the required reaction time (typically 2-4 hours).
-
After cooling to room temperature, add 5% aqueous HCl.
-
Extract the product with ether.
-
Dry the ether extract over MgSO₄, evaporate the solvent, and purify the residue by flash chromatography on silica gel.
Conclusion
The synthesis of this compound from 2-methylresorcinol can be approached through various catalytic methods. The Vilsmeier-Haack and Gattermann reactions offer good yields for structurally similar compounds. The Reimer-Tiemann reaction provides a classical route, though yields may be moderate. The Duff reaction , particularly when modified with trifluoroacetic acid, shows high potential for ortho-formylation of sterically hindered phenols. The magnesium-mediated ortho-formylation stands out for its excellent yields and high regioselectivity for a range of alkylphenols.
The selection of the most suitable catalyst and method will depend on factors such as desired yield, selectivity, availability of reagents, and scalability of the process. The experimental protocols provided in this guide offer a starting point for researchers to develop optimized synthetic routes for this compound.
References
- 1. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. synarchive.com [synarchive.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of Experimental vs. Theoretical NMR Shifts for 2,4-Dihydroxy-3-methylbenzaldehyde
A definitive experimental Nuclear Magnetic Resonance (NMR) spectrum for 2,4-dihydroxy-3-methylbenzaldehyde remains elusive in publicly available literature. This guide, therefore, presents a comparative analysis based on theoretical predictions against the backdrop of established experimental protocols for analogous compounds. This approach provides researchers, scientists, and drug development professionals with a robust framework for interpreting spectral data for this and structurally related molecules.
Introduction
This compound is a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide addresses the current gap in experimental data by providing high-quality theoretical ¹H and ¹³C NMR chemical shift predictions. Furthermore, it outlines the standard experimental methodologies that would be employed to acquire such data, offering a comprehensive resource for researchers.
Data Presentation: Predicted NMR Chemical Shifts
In the absence of direct experimental data, theoretical chemical shifts for this compound have been generated using established prediction algorithms. These predictions are based on extensive databases of known chemical shifts and computational models that account for the electronic environment of each nucleus. The predicted values are presented in the tables below, using deuterated dimethyl sulfoxide (DMSO-d₆) as the reference solvent, a common choice for polar aromatic compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-5 | 7.25 | Doublet |
| H-6 | 6.51 | Doublet |
| CHO | 10.10 | Singlet |
| 2-OH | 10.50 (exchangeable) | Singlet (broad) |
| 4-OH | 9.90 (exchangeable) | Singlet (broad) |
| CH₃ | 2.08 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (CHO) | 191.5 |
| C-2 | 162.0 |
| C-4 | 160.8 |
| C-6 | 133.5 |
| C-5 | 110.2 |
| C-1' | 114.5 |
| C-3 | 111.9 |
| CH₃ | 8.5 |
Experimental Protocols
Sample Preparation
A sample of 5-10 mg of the purified compound would be dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent. For hydroxy-substituted benzaldehydes, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are commonly used. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of hydroxyl protons, sometimes allowing for their observation.
NMR Data Acquisition
The NMR spectra would be recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) would be used.
-
Spectral Width: A spectral width of approximately 12-16 ppm would be set to encompass all expected proton resonances.
-
Number of Scans: Typically 16 to 64 scans would be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds would be employed.
-
Referencing: The spectrum would be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) would be used to obtain a spectrum with single lines for each carbon.
-
Spectral Width: A spectral width of approximately 200-220 ppm would be set.
-
Number of Scans: A larger number of scans (typically several hundred to thousands) would be necessary due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is common.
-
Referencing: The spectrum would be referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Comparison Workflow
The process of comparing experimental and theoretical NMR data is a critical step in structural verification. The following diagram illustrates this logical workflow.
Safety Operating Guide
Proper Disposal of 2,4-Dihydroxy-3-methylbenzaldehyde: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dihydroxy-3-methylbenzaldehyde, building on established safety protocols to ensure minimal environmental impact and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Standard laboratory PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[1][3][4][5]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3][6]
1. Containment:
-
Carefully sweep up any solid this compound, avoiding the creation of dust.[2][5]
-
Place the chemical waste into a clearly labeled, sealed, and appropriate hazardous waste container.[3][4] Use the original container if possible and ensure it is not mixed with other waste materials.[6]
2. Labeling:
-
The waste container must be clearly and accurately labeled with the full chemical name: "this compound".
-
Include any relevant hazard symbols (e.g., irritant).
3. Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1][5][6] These professionals are equipped to handle and transport chemical waste safely.
-
Some disposal facilities may utilize chemical incineration, where the compound is dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
Accidental Spill Response
In the event of an accidental spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[3][4][6]
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material.
-
Disposal: Place the collected material into a labeled hazardous waste container and follow the disposal protocol outlined above.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dihydroxy-3-methylbenzaldehyde
For Immediate Implementation: This guide provides essential safety and logistical protocols for the handling and disposal of 2,4-Dihydroxy-3-methylbenzaldehyde. Adherence to these procedures is critical for ensuring a secure laboratory environment and maintaining the integrity of your research. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of dust or vapors.[1] The required PPE is summarized in the table below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be used in situations with a splash potential.[2][3] | Protects against eye irritation from dust particles or splashes.[4][5] |
| Skin Protection | Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[6] Butyl rubber and nitrile are recommended materials for handling aldehydes.[2] Avoid using latex or polyvinyl chloride gloves as they may not offer adequate protection.[2] Protective Clothing: Wear a lab coat or fire/flame resistant and impervious clothing to prevent skin exposure.[7] | Prevents skin irritation and potential dermal absorption.[4][8] Contaminated clothing must be removed immediately and washed before reuse.[1][9] |
| Respiratory Protection | If exposure limits are exceeded, or if irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3] A NIOSH/MSHA approved respirator is necessary in such conditions. All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[4][5] | Protects against respiratory tract irritation from inhalation of dust or vapors.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for minimizing exposure and ensuring safety throughout the handling process of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[4]
-
Container Integrity: Keep containers tightly closed to prevent exposure to moist air, which can convert the substance to a brown amorphous powder.[4]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.[10]
Handling and Use
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.
-
Avoid Dust Formation: Take precautions to avoid the formation of dust and aerosols during handling.
-
Personal Hygiene: Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the work area.[9]
-
Spill Prevention: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[7][11]
Accidental Release Measures
-
Evacuation: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[7][6]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7][6]
-
Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment. Sweep up or absorb the material and place it into a suitable, closed container for disposal.
-
Ventilation: Ensure adequate ventilation of the area after a spill.[4]
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[1]
-
Waste Collection: Collect waste material in suitable, labeled, and closed containers.
-
Approved Disposal Facility: Dispose of the chemical waste through an approved waste disposal plant.[9][10] Do not dispose of it in drains or municipal waste.[12]
-
Container Disposal: Empty containers may retain product residues and should be disposed of in the same manner as the chemical.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding chemical waste disposal.[13]
Experimental Workflow
Caption: Key steps for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. kasturiaromatics.com [kasturiaromatics.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C8H8O3 | CID 80395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 12. benchchem.com [benchchem.com]
- 13. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
